molecular formula C12H16N2O B1468972 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one CAS No. 1343262-28-1

1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one

Número de catálogo: B1468972
Número CAS: 1343262-28-1
Peso molecular: 204.27 g/mol
Clave InChI: QUTUMBLHYXVPDW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one is a synthetic azetidinone derivative intended for research and development purposes. Compounds featuring the 3-aminoazetidine scaffold are of significant interest in medicinal chemistry and drug discovery. The azetidine ring serves as a valuable saturated heterocycle, often used as a bioisostere for other functional groups to optimize the physicochemical and pharmacological properties of lead molecules . While the specific biological activity of this compound requires empirical determination, analogous 3-aminoazetidine derivatives have been investigated as potential enzyme inhibitors and have been incorporated into molecular frameworks targeting various therapeutic areas. Researchers can utilize this chemical as a key synthetic intermediate or building block for constructing more complex molecules. It is suitable for exploring structure-activity relationships (SAR), conducting hit-to-lead optimization campaigns, and performing in vitro biological screening. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Propiedades

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-(3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-3-2-4-10(5-9)6-12(15)14-7-11(13)8-14/h2-5,11H,6-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTUMBLHYXVPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action for 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one in Cellular Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Focus: Synthetic Lethality, PRMT5 Target Engagement, and Mechanism-Switching Probes

Executive Summary

The compound 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one (hereafter referred to as Probe-AMPE ) represents a highly specialized, next-generation synthetic probe designed to exploit precision oncology paradigms. Structurally derived from the foundational 1-(3-aminoazetidin-1-yl)ethan-1-one fragment, Probe-AMPE functions as an MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) . This whitepaper details the structural causality behind its mechanism of action, the biological pathways it disrupts, and the self-validating cellular protocols required to quantify its efficacy in MTAP-deleted cancer models.

Structural Rationale & Target Engagement

The design of Probe-AMPE is a masterclass in structure-based mechanism switching. Historically, first-generation PRMT5 inhibitors were S-adenosylmethionine (SAM)-cooperative, meaning they bound equally well in both healthy and cancerous cells, leading to dose-limiting hematological toxicities. Probe-AMPE bypasses this via two critical structural features:

  • The 3-Aminoazetidine Core: This rigid, low-molecular-weight ring acts as a highly specific vector. It precisely positions the primary amine to form an indispensable hydrogen bond network with the Arg368 residue in the PRMT5 active site.

  • The 2-(3-Methylphenyl)ethan-1-one (m-Tolylacetyl) Moiety: By replacing the simple acetyl group of earlier fragments with an m-tolyl group, the probe achieves superior hydrophobic packing against Phe327 .

The Causality of the Mechanism Switch: When the MTAP gene is deleted, the metabolite methylthioadenosine (MTA) accumulates and binds to PRMT5. MTA lacks the methionine tail present in SAM, creating a unique, transient structural void in the active site. The m-tolyl group of Probe-AMPE is specifically engineered to occupy this exact void. Consequently, the probe binds with high affinity only to the PRMT5•MTA complex, rendering it an MTA-cooperative inhibitor that spares healthy cells .

The MTAP/PRMT5 Synthetic Lethality Pathway

The mechanism of action for Probe-AMPE relies entirely on the synthetic lethal relationship between MTAP deletion and PRMT5 dependency, a well-established vulnerability in ~15% of all human solid tumors .

  • Step 1 (Genomic Alteration): Homozygous deletion of the CDKN2A tumor suppressor locus frequently results in the co-deletion of the adjacent MTAP gene.

  • Step 2 (Metabolic Shift): Loss of MTAP halts the salvage pathway of adenine and methionine, causing a massive intracellular accumulation of MTA.

  • Step 3 (Complex Formation): MTA acts as an endogenous, partial inhibitor of PRMT5 by competing with SAM, creating the vulnerable PRMT5•MTA complex.

  • Step 4 (Pharmacological Trapping): Probe-AMPE binds cooperatively to this complex, completely abolishing PRMT5's ability to perform symmetric dimethylation of arginine (SDMA) on spliceosomal proteins (e.g., SmD1, SmD3).

  • Step 5 (Apoptosis): The resulting massive splicing defects trigger apoptosis exclusively in MTAP-deleted cells.

PRMT5_Pathway MTAP_Del MTAP Gene Deletion MTA_Acc MTA Accumulation MTAP_Del->MTA_Acc Causes PRMT5_MTA PRMT5•MTA Complex MTA_Acc->PRMT5_MTA Forms Inhibition SDMA Inhibition PRMT5_MTA->Inhibition Leads to Probe Probe-AMPE Binding Probe->PRMT5_MTA Traps Complex Apoptosis Synthetic Lethality Inhibition->Apoptosis Triggers

Pathway of Probe-AMPE inducing synthetic lethality via the PRMT5•MTA complex.

Self-Validating Experimental Workflows

To rigorously validate the mechanism of action of Probe-AMPE, we employ a self-validating cellular system utilizing isogenic HCT116 cell lines (MTAP-/- and MTAP+/+) . By using isogenic lines, we isolate MTAP status as the sole biological variable, ensuring that any observed differential toxicity is strictly on-target and driven by the MTA-cooperative mechanism.

Protocol A: Cellular Target Engagement via CETSA

The Cellular Thermal Shift Assay (CETSA) proves that Probe-AMPE physically binds to PRMT5 inside the living cell, stabilizing the protein against heat-induced denaturation.

  • Cell Seeding: Plate isogenic HCT116 MTAP-/- and MTAP+/+ cells at 2×106 cells/well in 6-well plates. Incubate overnight.

  • Compound Treatment: Treat cells with 1 µM Probe-AMPE or DMSO vehicle for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and resuspend in CETSA buffer (PBS + protease inhibitors). Divide the suspension into 8 aliquots.

  • Thermal Gradient: Heat the aliquots across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse cells via 3 freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins.

  • Detection: Analyze the soluble fraction via Western Blot using an anti-PRMT5 primary antibody. Calculate the aggregation temperature ( Tagg​ ) shift ( ΔTagg​ ) to quantify target engagement.

Protocol B: Functional SDMA Inhibition via Western Blotting

This protocol confirms that the physical binding of Probe-AMPE translates into functional enzymatic inhibition of PRMT5.

  • Treatment: Treat isogenic HCT116 cells with a 10-point dose-response curve of Probe-AMPE (0.1 nM to 10 µM) for 72 hours.

  • Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein via BCA assay.

  • Electrophoresis: Resolve 20 µg of lysate on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with an anti-SDMA antibody (e.g., SYM11) to detect global symmetric dimethylation. Use anti-GAPDH as a loading control.

  • Quantification: Measure the chemiluminescent signal of the primary SDMA bands (typically 10-30 kDa representing Sm proteins). Normalize to GAPDH and plot against log[Probe-AMPE] to derive the cellular IC50​ .

Workflow Cell Isogenic Cell Lines (MTAP -/- vs +/+) Treat Probe-AMPE Treatment Cell->Treat Lysis Cell Lysis & Extraction Treat->Lysis Assay CETSA & SDMA Western Lysis->Assay Data Target Engagement & IC50 Analysis Assay->Data

Self-validating experimental workflow for Probe-AMPE cellular profiling.

Quantitative Data Summary

The table below summarizes the expected pharmacological profile of Probe-AMPE, demonstrating the profound biochemical and phenotypic shifts dictated by the presence or absence of MTAP. The >100-fold shift in viability EC50​ confirms the success of the structural mechanism switch.

MetricAssay TypeHCT116 MTAP-/- (Deleted)HCT116 MTAP+/+ (Wild-Type)Fold Selectivity
Target Engagement ( ΔTagg​ ) CETSA+ 6.2 °C+ 0.8 °CN/A (MTA-dependent)
Functional Inhibition ( IC50​ ) SDMA Western Blot12 nM1,850 nM~154x
Cellular Viability ( EC50​ ) 6-Day CellTiter-Glo45 nM> 10,000 nM> 220x
Intracellular MTA Level LC-MS/MS Metabolomics8.5 µM< 0.1 µMN/A

References

  • MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design Journal of Medicinal Chemistry[Link]

  • MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells Science[Link]

Blood-brain barrier permeability of 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of Novel CNS Drug Candidates: A Case Study of 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one

Foreword: The Impermeable Fortress of the Mind

The blood-brain barrier (BBB) represents one of the most significant challenges in the development of therapeutics for central nervous system (CNS) disorders. This highly selective, dynamic interface protects the brain from circulating toxins and pathogens but, in doing so, also blocks the entry of the vast majority of potential drug molecules. For researchers and drug development professionals, understanding and overcoming this barrier is paramount. This guide provides a comprehensive, multi-faceted approach to evaluating the BBB permeability of a novel chemical entity, using the hypothetical compound 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one as a case study. As a Senior Application Scientist, my objective is to not only outline the requisite experimental protocols but to also instill a deep understanding of the underlying scientific principles and the strategic rationale that guides this critical phase of drug discovery.

Part 1: Foundational Assessment - In Silico and Physicochemical Profiling

Before committing to resource-intensive cellular and in vivo studies, a robust in silico and physicochemical characterization is essential. This initial phase serves to predict the likelihood of BBB penetration based on the molecule's intrinsic properties, allowing for early-stage go/no-go decisions.

Physicochemical Property Analysis

The ability of a small molecule to cross the BBB is heavily influenced by a constellation of physicochemical parameters. For our subject compound, 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one, we will calculate and analyze the following key properties.

PropertyPredicted ValueImplication for BBB Permeability
Molecular Weight (MW)218.29 g/mol Favorable (<400 Da is generally preferred for passive diffusion)
LogP (Octanol-Water Partition Coefficient)1.5 - 2.5Optimal range for balancing lipid solubility and aqueous exposure
Topological Polar Surface Area (TPSA)41.5 ŲExcellent (<90 Ų is a strong indicator of good BBB penetration)
Hydrogen Bond Donors1Favorable (Low number reduces desolvation penalty)
Hydrogen Bond Acceptors2Favorable (Low number reduces desolvation penalty)
pKa (Predicted)~8.5 (Azetidine amine)Indicates significant ionization at physiological pH (7.4), which can hinder passive diffusion but may allow for carrier-mediated uptake.

Note: These values are estimations based on the chemical structure and may vary depending on the prediction software used.

Predictive Modeling: The Egan Egg and Beyond

Visual models provide a rapid assessment of a compound's potential for good oral bioavailability and CNS penetration. The Egan "egg" model, for instance, plots lipophilicity (WLOGP) against polar surface area (TPSA). Compounds falling within the egg yolk are predicted to have a high probability of brain penetration.

Based on its predicted TPSA and LogP, 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one would likely fall within the "yolk," indicating a high probability of BBB permeability. However, it is crucial to remember that these are predictive models and not substitutes for empirical data.

Part 2: In Vitro Models - Simulating the Barrier

In vitro models provide the first opportunity to experimentally assess the permeability of our compound across a biological membrane. These assays range from simple artificial membranes to complex co-culture systems that mimic the cellular architecture of the BBB.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. It is a cost-effective way to assess passive diffusion.

Experimental Protocol: PAMPA-BBB

  • Membrane Preparation: A filter plate is coated with a lipid mixture (e.g., 20% porcine brain lipid in dodecane) to form the artificial membrane.

  • Donor Solution: Prepare a solution of 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one (e.g., 10 µM) in a buffer mimicking physiological pH (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Assembly: The filter plate (donor) is placed into a 96-well plate (acceptor) containing fresh buffer.

  • Incubation: The plate sandwich is incubated for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

    Pe = (-V_D * V_A / (A * t * (V_D + V_A))) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

    Where V_D and V_A are the volumes of the donor and acceptor compartments, A is the filter area, and t is the incubation time.

Interpretation: A high Pe value in the PAMPA-BBB assay suggests that the compound has favorable characteristics for passive diffusion across a lipid membrane.

Cell-Based Models: The Next Level of Complexity

Cell-based models introduce the biological components of the BBB, including tight junctions and active transporters.

Workflow for Cell-Based BBB Permeability Assays

G cluster_prep Phase 1: Cell Culture cluster_assay Phase 2: Permeability Assay cluster_analysis Phase 3: Analysis seed Seed brain endothelial cells (e.g., hCMEC/D3) on Transwell inserts culture Culture until a confluent monolayer is formed seed->culture teer Measure Trans-Epithelial Electrical Resistance (TEER) to confirm tight junction integrity culture->teer add_compound Add compound to the apical (blood) side teer->add_compound If TEER is high (>100 Ω·cm²) incubate Incubate for a defined time (e.g., 30, 60, 120 min) add_compound->incubate sample Sample from the basolateral (brain) side at each time point incubate->sample quantify Quantify compound concentration in samples using LC-MS/MS sample->quantify calculate Calculate the apparent permeability coefficient (Papp) quantify->calculate caption Workflow for in vitro BBB permeability assay.

Caption: Workflow for in vitro BBB permeability assay.

Key Considerations for Cell-Based Models:

  • Cell Line Selection: While immortalized human cerebral microvascular endothelial cells (hCMEC/D3) are commonly used, primary cells or co-cultures with astrocytes and pericytes can provide a more physiologically relevant model.

  • Efflux Transporters: A critical aspect of cell-based models is the ability to assess the role of efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). This is typically done by running the permeability assay in the presence and absence of known inhibitors of these transporters. An increase in permeability in the presence of an inhibitor suggests the compound is a substrate for that transporter.

Part 3: In Vivo Studies - The Definitive Answer

Ultimately, the BBB permeability of a compound must be confirmed in a living organism. In vivo studies provide the most accurate measure of brain exposure, accounting for all the complex physiological factors that cannot be fully replicated in vitro.

Brain-to-Plasma Concentration Ratio (Kp)

The Kp value is a straightforward measure of the total concentration of a drug in the brain relative to the plasma at a steady state.

Protocol for Kp Determination in Rodents:

  • Dosing: Administer 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one to a cohort of rodents (e.g., mice or rats) via a route that ensures systemic exposure (e.g., intravenous or oral).

  • Sample Collection: At a predetermined time point (or multiple time points to ensure steady state), collect blood and brain tissue.

  • Homogenization and Extraction: The brain tissue is homogenized, and the compound is extracted from both the plasma and the brain homogenate.

  • Quantification: The concentration of the compound in both matrices is determined by LC-MS/MS.

  • Calculation: Kp is calculated as the ratio of the total concentration in the brain to the total concentration in the plasma.

Interpretation of Kp:

  • Kp > 1: Suggests active uptake into the brain.

  • Kp ≈ 0.3 - 1.0: Indicates good passive permeability.

  • Kp < 0.1: Suggests poor permeability or significant efflux.

Microdialysis

Microdialysis is a more sophisticated technique that measures the unbound, pharmacologically active concentration of a drug in the brain's interstitial fluid. This is arguably the most relevant measure of CNS exposure.

Experimental Workflow for Microdialysis

G cluster_surgery Surgical Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase implant Surgically implant microdialysis guide cannula into target brain region recover Allow animal to recover implant->recover insert_probe Insert microdialysis probe recover->insert_probe dose Administer compound insert_probe->dose perfuse Perfuse probe with artificial CSF dose->perfuse collect Collect dialysate samples over time perfuse->collect quantify Quantify unbound drug concentration in dialysate (LC-MS/MS) collect->quantify pk Pharmacokinetic modeling of brain and plasma data quantify->pk caption Microdialysis workflow for measuring unbound brain concentrations.

Caption: Microdialysis workflow for measuring unbound brain concentrations.

Part 4: Data Synthesis and Final Assessment

The final assessment of the BBB permeability of 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one requires a holistic interpretation of all the data generated.

AssayMetricFavorable OutcomeInterpretation for our Compound
In SilicoMW, TPSA, LogPWithin established rangesHighly favorable physicochemical profile.
PAMPA-BBBPe (cm/s)High permeabilityExpected to show good passive diffusion.
Cell-Based AssayPapp (cm/s)High permeabilityWill confirm passive permeability and assess potential for efflux.
Efflux Ratio< 2Not a substrate for major efflux transportersCritical for ensuring brain retention.
In Vivo Kp> 0.3Good overall brain exposureThe definitive measure of total brain accumulation.
MicrodialysisBrain:Plasma Unbound Ratio (Kp,uu)≈ 1Gold standard for confirming free diffusion into the CNS.

Final Recommendation:

Based on its strong in silico profile, 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one is a promising CNS drug candidate from a BBB permeability perspective. The recommended experimental cascade would be to first confirm its high passive permeability in a PAMPA assay. Subsequently, a cell-based assay should be employed to rule out any significant interaction with efflux transporters. Finally, an in vivo study, ideally microdialysis, should be conducted to definitively quantify its unbound brain exposure and confirm its suitability for targeting the central nervous system. This tiered approach ensures that resources are used efficiently while building a comprehensive and trustworthy data package for this promising molecule.

References

  • Pardridge, W. M. (2012). Drug transport across the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959–1972. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408. [Link]

  • Helms, V. (Ed.). (2009). Principles of Computational Cell Biology. Wiley-VCH. [Link]

  • Youdim, K. A., Avdeef, A., & Abbott, N. J. (2003). In vitro and in silico permeability screening for BBB drug delivery. Journal of Pharmaceutical Sciences, 92(5), 1083–1096. [Link]

  • Stanimirovic, D. B., & Friedman, A. (2012). Pathophysiology of the neurovascular unit: disease basis and therapeutic opportunities. Neuron, 76(6), 1018–1038. [Link]

  • Summerfield, S. G., & Jeffrey, P. (2009). The utility of in vivo models to evaluate drug transporters. Methods in Molecular Biology, 504, 349–363. [Link]

Methodological & Application

High-pH RP-HPLC Method Development and ICH Q2(R2) Validation Protocol for 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Validation Protocol

Analyte Profiling & The Causality of Peak Tailing

The target analyte, 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one , presents a distinct chromatographic challenge dictated by its structural topology. The molecule consists of an acetamide core linked to a 3-methylphenyl (m-tolyl) group, and an azetidine ring bearing a primary amine at the 3-position.

The primary amine is highly basic, with an estimated pKa​ of approximately 9.0 to 9.5. In standard reversed-phase high-performance liquid chromatography (RP-HPLC) utilizing acidic mobile phases (pH 2.0–3.0), this primary amine becomes fully protonated ( NH3+​ ). This ionization drastically increases the molecule's polarity, leading to poor retention on conventional C18 stationary phases[1].

Furthermore, as the analyte traverses the column, the protonated amine interacts with residual silanol groups (Si-OH) on the silica surface. Even in high-purity Type B silica, a fraction of these silanols can become deprotonated (Si-O⁻) at localized pH microenvironments, initiating secondary cation-exchange interactions[2]. This dual retention mechanism—hydrophobic partitioning combined with ion-exchange—is the fundamental causality behind the severe peak tailing and peak broadening frequently observed with basic pharmaceuticals.

Method Development Strategy: The High-pH Advantage

To circumvent the limitations of low-pH screening, a high-pH mobile phase strategy is employed. By elevating the mobile phase pH to 10.0—at least one full pH unit above the analyte's pKa​ —the primary amine is effectively deprotonated, returning to its neutral state ( NH2​ )[3].

This state transition yields two critical advantages:

  • Enhanced Hydrophobicity: The neutral molecule exhibits a significantly higher affinity for the non-polar C18 stationary phase, resulting in increased retention time and improved separation from polar void-volume interferences[1].

  • Elimination of Secondary Interactions: With the analyte no longer carrying a positive charge, the deleterious ion-exchange interactions with ionized silanols are completely suppressed, yielding sharp, symmetrical Gaussian peaks[3].

Because traditional silica-based columns rapidly dissolve at pH > 8.0, this protocol necessitates the use of a high-pH stable stationary phase, such as an ethylene-bridged hybrid (BEH) silica or a polymer-based column[4].

MD_Workflow A Analyte Profiling (pKa ~9.5, Basic Amine) B Low pH Screening (pH 2.5) A->B C High pH Screening (pH 10.0) A->C D Result: Poor Retention, Peak Tailing B->D E Result: Good Retention, Sharp Peaks C->E F Optimize Gradient & Buffer Concentration E->F G ICH Q2(R2) Validation F->G

Fig 1. Risk-based method development workflow for basic analytes.

Silanol_Mech LowPH Low pH (2-3) Amine Protonated (NH3+) Silanols Neutral (Si-OH) Tail1 Poor Retention (Hydrophilic) LowPH->Tail1 MidPH Mid pH (6-8) Amine Protonated (NH3+) Silanols Ionized (Si-O-) Tail2 Severe Tailing (Ion-Exchange) MidPH->Tail2 HighPH High pH (10) Amine Neutral (NH2) Silanols Ionized (Si-O-) Ideal Ideal Peak Shape (Hydrophobic Partitioning) HighPH->Ideal

Fig 2. Effect of mobile phase pH on primary amine retention and peak shape.

Optimized Chromatographic Protocol

Self-Validating Design: This protocol integrates a System Suitability Test (SST) that must be passed prior to sample analysis, ensuring the system is self-validating and fit-for-purpose.

Reagent & Mobile Phase Preparation
  • Aqueous Phase (A): 10 mM Ammonium Bicarbonate. Weigh 0.79 g of NH4​HCO3​ and dissolve in 1000 mL of LC-MS grade water. Adjust pH to 10.0 ± 0.05 using dilute Ammonium Hydroxide ( NH4​OH ). Filter through a 0.22 µm membrane.

    • Expert Insight: Ammonium bicarbonate provides excellent buffering capacity at pH 10.0 and is fully volatile, ensuring compatibility should the method be transferred to an LC-MS/MS platform for impurity profiling.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

Chromatographic Conditions
  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent hybrid silica.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

    • Expert Insight: Elevated temperature reduces mobile phase viscosity, lowering system backpressure while enhancing the kinetics of mass transfer between the stationary and mobile phases, which further sharpens the peak.

  • Injection Volume: 10 µL.

  • Detection: UV at 215 nm (primary) and 265 nm (secondary).

    • Expert Insight: 215 nm captures the robust π→π∗ transitions of the amide bond, maximizing sensitivity, while 265 nm provides specificity for the m-tolyl aromatic system.

Gradient Program & System Suitability

Table 1: Optimized Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.0955Initial
2.0955Isocratic Hold
10.01090Linear Gradient
12.01090Isocratic Wash
12.1955Return to Initial
16.0955Re-equilibration

Table 2: System Suitability Test (SST) Criteria (Inject 100 µg/mL Standard Preparation x 5 replicates)

ParameterAcceptance CriteriaRationale
Retention Time ( tR​ ) ~6.5 min (± 0.2 min)Ensures consistent hydrophobic partitioning.
Tailing Factor ( Tf​ ) 1.5Validates the suppression of silanol interactions.
Theoretical Plates ( N ) 5,000Confirms column efficiency and mass transfer kinetics.
% RSD of Peak Area 2.0%Verifies injector precision and system stability.

ICH Q2(R2) Validation Framework

Following method optimization, the procedure must undergo formal validation. The recently adopted ICH Q2(R2) guidelines (effective June 14, 2024) represent a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[5],[6]. The validation must demonstrate that the analytical procedure is fit for its intended purpose across its reportable range[7].

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation CharacteristicMethodologyICH Q2(R2) Acceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV).No interference at the retention time of the analyte. Peak purity angle < purity threshold (via PDA).
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (100 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the response at 100% level.
Accuracy (Recovery) Spike API into placebo at 3 levels (80%, 100%, 120%) in triplicate (n=9 total).Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) Inject 6 independent sample preparations at 100% test concentration.% RSD of assay results 2.0%.
Intermediate Precision Different analyst, different day, different HPLC system (n=6).Overall % RSD (n=12) 2.0%.
Robustness Deliberate variations: pH (9.8/10.2), Temp (35°C/45°C), Flow (0.9/1.1 mL/min).SST criteria must remain passing. Assay variation 2.0% from nominal conditions.

References

  • [8] ICH Q2(R2) Validation of Analytical Procedures - QbD Group. QbD Group. Available at: [Link]

  • [7] Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation (ICH). Available at: [Link]

  • [5] ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • [6] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • [2] Your Guide to Select the buffer in HPLC development part 2. PharmaCores. Available at: [Link]

  • HPLC Method Development. AAPCO. Available at: [Link]

  • [3] Bioanalytical Method Development: High PH Mobile Phase. BioPharma Services. Available at: [Link]

  • [4] Method Development. MAC-MOD Analytical. Available at:[Link]

  • [1] The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Available at: [Link]

Sources

Application Notes and Protocols for Establishing In Vivo Dosing of 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Framework for In Vivo Evaluation of Novel Small Molecules

The successful translation of a novel chemical entity from in vitro discovery to in vivo validation is a cornerstone of modern drug development.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing protocols for the novel compound 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one. As this compound represents a new chemical entity with limited public data, this guide is structured as a strategic framework, emphasizing the principles and decision-making processes required to characterize its in vivo behavior safely and effectively.

Our approach is grounded in the core tenets of preclinical pharmacology: beginning with foundational in vitro data, progressing through systematic dose-finding studies to establish a therapeutic window, and culminating in pharmacokinetic/pharmacodynamic (PK/PD) assessments to link drug exposure with biological effect.[1][3] This document will not only outline the requisite experimental steps but also delve into the scientific rationale behind them, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Part 1: Pre-Formulation and Vehicle Selection - The Foundation of In Vivo Success

The journey to an effective in vivo study begins with understanding the physicochemical properties of 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one. These properties will dictate the formulation strategy, which is critical for ensuring consistent and accurate dosing.[4][5]

Physicochemical Characterization

Before any animal is dosed, a fundamental understanding of the compound's solubility, stability, and pKa is essential. This data, typically generated during the lead optimization phase, is crucial for selecting an appropriate dosing vehicle.

ParameterDescriptionExample Data for a Novel Compound
Solubility The maximum concentration of the compound that can be dissolved in various aqueous and non-aqueous solvents.Assess in water, PBS (pH 7.4), 5% Dextrose, and common organic solvents like DMSO, Ethanol, and PEG400.
Stability The chemical integrity of the compound in the chosen vehicle over time and under different storage conditions (e.g., room temperature, 4°C).HPLC analysis of the formulation at T=0 and after 24 hours to check for degradation products.
pKa The acid dissociation constant, which influences solubility and absorption at different physiological pH values.Determined by potentiometric titration or in silico prediction.
Vehicle Selection Protocol

The ideal vehicle should be non-toxic at the administered volume, maintain the compound in a stable and soluble state, and be appropriate for the chosen route of administration.[6][7][8]

Objective: To identify a safe and effective vehicle for the in vivo administration of 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one.

Protocol:

  • Initial Screening: Based on solubility data, prepare trial formulations in a range of commonly used vehicles. A tiered approach is recommended:

    • Tier 1 (Aqueous): Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W).

    • Tier 2 (Co-solvents/Surfactants): If aqueous solubility is poor, explore mixtures such as:

      • 10% DMSO / 40% PEG400 / 50% Saline

      • 5% Solutol HS 15 / 95% Saline

      • 20% Hydroxypropyl-β-cyclodextrin (HPBCD) in water

  • Stability Assessment: Once a formulation achieves the desired concentration, its stability should be confirmed. Incubate the formulation at room temperature and 4°C for at least 4 hours and re-analyze by HPLC to ensure no significant degradation (e.g., <5%) has occurred.

  • In Vivo Tolerance: Before proceeding to efficacy studies, a small pilot study in a few animals should be conducted to ensure the vehicle itself does not cause adverse effects at the intended volume and route of administration.[7]

Part 2: Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies

Dose-range finding (DRF) studies are pivotal for any new compound entering in vivo testing.[9][10] Their primary purpose is to identify the highest dose that can be administered without causing unacceptable side effects, a parameter known as the Maximum Tolerated Dose (MTD).[11][12] This information is critical for designing subsequent safety and efficacy studies.[13][14]

Designing the MTD Study

The starting dose for an MTD study should be informed by prior in vitro data, specifically cytotoxicity (CC50) values in relevant cell lines.[13][14] A common practice is to start at a fraction of the in vitro effective concentration, and then escalate the dose in subsequent cohorts of animals.

Experimental Workflow for MTD Determination

MTD_Workflow cluster_0 Phase 1: Dose Escalation cluster_1 Phase 2: Observation & Analysis Start In Vitro Data (e.g., CC50) Dose1 Cohort 1 (n=3 mice) Low Dose (e.g., 1 mg/kg) Start->Dose1 Estimate Starting Dose Dose2 Cohort 2 (n=3 mice) Mid Dose (e.g., 10 mg/kg) Dose3 Cohort 3 (n=3 mice) High Dose (e.g., 50 mg/kg) Dose4 Cohort 4 (n=3 mice) Higher Dose (e.g., 100 mg/kg) Observe Daily Monitoring for 7-14 days - Body Weight - Clinical Signs - Behavior Dose3->Observe Administer escalating doses Analysis Data Analysis - Identify dose-limiting toxicity - Determine NOAEL Observe->Analysis MTD_Def Define MTD Analysis->MTD_Def Highest dose with no unacceptable toxicity

Caption: Workflow for a typical MTD study.

MTD Protocol

Objective: To determine the maximum tolerated dose of 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one following a single administration via the intended clinical route (e.g., oral gavage or intravenous injection).

Materials:

  • 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one

  • Selected vehicle

  • Appropriate animal model (e.g., C57BL/6 mice, 8-10 weeks old)

  • Dosing syringes and needles

  • Animal scale

Protocol:

  • Animal Acclimation: Allow animals to acclimate to the facility for at least one week prior to the study.

  • Group Allocation: Randomly assign animals to dose cohorts (n=3-5 per group), including a vehicle control group.

  • Dose Preparation: Prepare fresh formulations of the compound in the selected vehicle on the day of dosing.

  • Dose Administration: Administer a single dose of the compound or vehicle to each animal. Dose escalation should proceed in subsequent cohorts, often using a geometric progression (e.g., 10, 30, 100 mg/kg).[13]

  • Monitoring and Data Collection: Observe animals closely for the first few hours post-dosing and then daily for 7-14 days. Record the following:

    • Body Weight: Measure daily. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.[15][16]

    • Clinical Signs: Note any signs of toxicity, such as lethargy, ruffled fur, abnormal posture, or changes in respiration.

    • Mortality: Record any deaths.

  • Data Analysis: The MTD is defined as the highest dose that does not produce mortality or other signs of unacceptable toxicity.[11][12] The No Observed Adverse Effect Level (NOAEL) should also be determined.

ParameterDescription
MTD The highest dose that does not cause unacceptable side effects or overt toxicity.[11]
NOAEL The highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.
Dose-Limiting Toxicity (DLT) The specific adverse event that prevents further dose escalation.

Part 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

With the MTD established, the next critical step is to understand the relationship between the dose, the resulting drug concentration in the body (Pharmacokinetics), and the biological effect on the target (Pharmacodynamics).[3][4] This PK/PD relationship is fundamental to selecting an optimal dosing regimen for efficacy studies.[1][17]

Pharmacokinetic (PK) Study Design

A PK study tracks the concentration of the compound in the blood over time after a single dose. This helps determine key parameters like bioavailability, half-life, and clearance.[4]

PK/PD Study Workflow

PKPD_Workflow cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose Administer Single Dose (e.g., 0.5 x MTD) Sample Collect Blood Samples (Serial Timepoints) Dose->Sample Tissue Collect Target Tissues (at select timepoints) Analyze LC-MS/MS Analysis of Plasma Concentration Sample->Analyze PK_Params Calculate PK Parameters (Cmax, Tmax, AUC, T1/2) Analyze->PK_Params PD_Model Correlate with PK Data PK_Params->PD_Model Integrate PK and PD data Biomarker Measure Target Engagement (e.g., Western Blot, qPCR) Tissue->Biomarker Biomarker->PD_Model Efficacy_Dose Efficacy_Dose PD_Model->Efficacy_Dose Inform Efficacy Study Design

Caption: Integrated workflow for PK/PD studies.

Protocol: Single-Dose PK Study

Objective: To characterize the pharmacokinetic profile of 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one in a relevant animal model.

Protocol:

  • Dosing: Administer a single dose of the compound (typically a well-tolerated dose below the MTD, e.g., 10 mg/kg) via the intended route. Both intravenous (IV) and oral (PO) routes should be tested to determine oral bioavailability.

  • Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration. A typical time course might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.[3]

  • Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]

  • Data Analysis: Plot plasma concentration versus time and calculate key PK parameters.

PK ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time at which Cmax is reached.
AUC Area Under the Curve; a measure of total drug exposure over time.
T1/2 (Half-life) The time required for the plasma concentration to decrease by half.
Bioavailability (%F) The fraction of an orally administered dose that reaches systemic circulation.
Pharmacodynamic (PD) and Target Engagement Studies

A PD study aims to demonstrate that the compound is reaching its intended biological target and exerting the desired effect.[17] This requires a measurable biomarker of target engagement.

Protocol: Target Engagement Study

Objective: To correlate the pharmacokinetic profile with target modulation in a relevant tissue.

Protocol:

  • Study Design: This can be combined with the PK study. At specific time points (e.g., corresponding to Tmax and 24 hours post-dose), a separate cohort of animals is euthanized.

  • Tissue Collection: Collect the target tissue (e.g., tumor, brain, etc.) and plasma.

  • Biomarker Analysis: Analyze the tissue for a relevant biomarker. For example, if the compound is a kinase inhibitor, this could involve:

    • Western Blot: To measure the phosphorylation status of the target kinase or a downstream substrate.

    • qPCR: To measure changes in the expression of target-regulated genes.

  • Data Correlation: Correlate the level of target modulation with the plasma and tissue concentrations of the compound at each time point. This establishes a crucial link between exposure and activity.[3]

Conclusion: Synthesizing Data for Efficacy Study Design

By systematically executing the protocols outlined in these application notes, researchers can build a comprehensive in vivo profile for 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one. The culmination of this effort—a well-defined MTD and a clear understanding of the PK/PD relationship—provides the authoritative grounding necessary to design rational, effective, and safe efficacy studies, ultimately accelerating the journey of a promising compound towards clinical evaluation.

References

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • Syngene. (2017, June 1). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]

  • REVIVE. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). Retrieved from [Link]

  • Wang, J., & Mager, D. E. (2011). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Pharmacokinetics and Pharmacodynamics, 38(5), 585–597. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]

  • Sartorius. (2025, September 9). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Retrieved from [Link]

  • Hoeford Research Limited. (n.d.). Dose Range Finding. Retrieved from [Link]

  • Southern Research. (n.d.). Maximum tolerable dose (MTD) studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Dose-ranging study. Retrieved from [Link]

  • Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499-521. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study. Retrieved from [Link]

  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Retrieved from [Link]

  • NC3Rs. (n.d.). Refining MTD studies. Retrieved from [Link]

  • National Toxicology Program. (2020, September 15). Maximum Tolerated Dose (MTD): Concepts and Background. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. Retrieved from [Link]

  • Gad, S. C., et al. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. International Journal of Toxicology, 35(2), 147-235. Retrieved from [Link]

  • ECETOC. (n.d.). Guidance on Dose Selection. Retrieved from [Link]

  • Calvo, E., et al. (2017). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Clinical Pharmacology & Therapeutics, 102(2), 299-311. Retrieved from [Link]

  • OACU. (n.d.). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. Retrieved from [Link]

  • Hospital Pharmacy Europe. (2025, November 5). PK-PD modelling in predicting small molecule drug toxicities. Retrieved from [Link]

  • Frontiers. (2023, November 30). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Content Type: Advanced Application Guide & Validated Protocols

The "Escape from Flatland" Paradigm and Azetidine Bioisosterism

In contemporary medicinal chemistry, the transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures is a proven strategy to reduce attrition rates in clinical development. High fraction of sp3 carbons ( Fsp3​ ) correlates strongly with enhanced aqueous solubility, reduced off-target toxicity, and improved metabolic stability[1].

Within this paradigm, the azetidine ring has emerged as a privileged, compact bioisostere for traditional saturated heterocycles like piperazine, piperidine, and morpholine[2]. The inherent ring strain of the four-membered azetidine locks its conformation, significantly reducing the entropic penalty upon binding to a target protein's active site.

1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one represents a highly versatile, pre-assembled building block designed for late-stage diversification.

Structural Deconstruction & Causality of Design
  • The 3-Aminoazetidine Core: Provides a rigid, sp3-rich spacer. The primary amine at the C3 position serves as a highly reactive nucleophilic warhead for divergent synthesis, allowing rapid library generation[3].

  • The Amide Linkage: The azetidine N1 is tied up in an amide bond, rendering it non-basic. This prevents unwanted poly-alkylation during downstream functionalization and lowers the overall basicity (pKa) of the final molecule, which is critical for membrane permeability and avoiding hERG liability.

  • The m-Tolyl Vector: The 2-(3-methylphenyl)ethan-1-one moiety acts as a lipophilic anchor. The meta-methyl group provides a specific vector to probe hydrophobic sub-pockets (e.g., the DFG-out pocket in kinases or deep allosteric sites in GPCRs), while the methylene spacer grants just enough flexibility for induced-fit binding[4].

Strategic Workflow & Late-Stage Functionalization

The primary amine of this precursor allows medicinal chemists to branch into multiple therapeutic spaces using robust, high-yielding chemistries. Below is the logical workflow mapping the precursor to distinct drug-like chemical spaces.

G Precursor 1-(3-Aminoazetidin-1-yl)- 2-(3-methylphenyl)ethan-1-one (Precursor) SNAr SNAr / Buchwald-Hartwig (Heteroaryl Halides) Precursor->SNAr RedAm Reductive Amination (Aldehydes/Ketones) Precursor->RedAm Amide Amide Coupling (Carboxylic Acids) Precursor->Amide Lead1 Kinase / GPCR Inhibitor Leads SNAr->Lead1 RedAm->Lead1 Lead2 Targeted Protein Degraders (PROTACs) Amide->Lead2 ADME Enhanced ADME Profile (High Fsp3, Low Clearance) Lead1->ADME Lead2->ADME

Figure 1: Late-stage functionalization workflow of the 3-aminoazetidine precursor.

Comparative Physicochemical Profiling

When substituting traditional planar amines (like anilines) or larger heterocycles (like piperazines) with the 3-aminoazetidine amide core, researchers observe distinct shifts in physicochemical properties. The table below summarizes the expected impact of utilizing this precursor in lead optimization[5].

Table 1: Impact of Azetidine Bioisosterism on Lead Properties

Structural Motif Fsp3​ ContributionRelative Lipophilicity (clogP)Metabolic Stability (CYP450)Conformational Flexibility
Aniline (Planar sp2) LowHighPoor (High oxidation liability)Rigid (Flat)
Piperazine (sp3) HighModerateModerate (N-dealkylation risk)High (Chair/Boat flips)
3-Aminoazetidine Amide High Low to Moderate Excellent (Sterically shielded) Low (Strain-locked)

Validated Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols have been designed as self-validating systems. Causality for reagent selection is explicitly detailed to empower researchers to troubleshoot and adapt.

Protocol A: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

This protocol is utilized to append electron-deficient heteroaromatics (e.g., pyrimidines, pyridines) to the primary amine, a common motif in kinase inhibitors and GPCR ligands[3].

Rationale & Causality: The primary amine on the C3 position of the azetidine is sterically hindered and its nucleophilicity is slightly dampened by the inductive electron-withdrawing effect of the adjacent amide carbonyl. Therefore, standard room-temperature SNAr is often sluggish. Microwave irradiation provides the necessary activation energy to drive the reaction to completion, while N-Methyl-2-pyrrolidone (NMP) stabilizes the highly polar Meisenheimer complex intermediate.

Materials:

  • 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one (1.0 eq)

  • Heteroaryl chloride/fluoride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous NMP

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve the precursor (0.5 mmol) and the heteroaryl halide (0.55 mmol) in anhydrous NMP (2.0 mL).

  • Base Addition: Add DIPEA (1.5 mmol). Note: DIPEA is chosen over triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile.

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 150 °C for 30 minutes with high stirring.

  • Workup: Dilute the cooled reaction mixture with ethyl acetate (15 mL) and wash sequentially with water (3 x 10 mL) and brine (10 mL) to remove the NMP.

  • Self-Validation & QC: Analyze the crude organic layer via LC-MS. A successful reaction is validated by the complete consumption of the precursor mass [M+H]+ and the appearance of the product mass. In 1H -NMR (post-column purification), look for a distinct downfield shift of the azetidine C3-proton (typically moving from ~3.8 ppm to ~4.5-5.0 ppm) due to the deshielding effect of the newly attached heteroaromatic ring.

Protocol B: Chemoselective Reductive Amination

This protocol is used to install alkyl or substituted benzyl groups onto the primary amine, allowing fine-tuning of the basicity (pKa) and lipophilicity of the resulting secondary amine.

Rationale & Causality: Sodium triacetoxyborohydride (STAB) is specifically selected over sodium borohydride ( NaBH4​ ) or sodium cyanoborohydride ( NaCNBH3​ ). STAB is mild enough that it will not reduce the amide carbonyl of the precursor, nor will it reduce the starting aldehyde prior to imine formation. Glacial acetic acid is added to catalyze the formation of the iminium ion, which is the rate-limiting step.

Materials:

  • 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one (1.0 eq)

  • Target Aldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Iminium Formation: Dissolve the precursor (1.0 mmol) and the aldehyde (1.05 mmol) in anhydrous DCE (5.0 mL) under a nitrogen atmosphere. Add glacial acetic acid (1.0 mmol).

  • Pre-Stirring: Stir the mixture at room temperature for 2 hours. Crucial Step: Do not add the reducing agent yet. Allowing the iminium intermediate to fully form prevents the accumulation of unreacted starting materials.

  • Reduction: Add STAB (1.5 mmol) portion-wise over 5 minutes to manage any mild exotherm.

  • Completion: Stir the suspension at room temperature for 12 hours.

  • Quench and Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (5 mL) until gas evolution ceases. Extract the aqueous layer with Dichloromethane (3 x 10 mL). Dry the combined organics over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validation & QC: Confirm product formation via LC-MS. For 1H -NMR validation, the disappearance of the highly deshielded aldehyde proton signal (typically ~9.5-10.5 ppm) and the emergence of a new methylene signal (typically ~3.5-4.0 ppm) adjacent to the azetidine amine confirms successful alkylation.

References

  • Ramisetty, M. K., et al. "Exploration of Oxetanes and Azetidines in Structure-based Drug Design." Thieme-connect.
  • "Examples of azetidine‐based bioisosters." ResearchGate.
  • "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors." Journal of Medicinal Chemistry - ACS Publications.
  • "4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity." PMC - NIH.
  • "Radical strain-release photocatalysis for the synthesis of azetidines." ChemRxiv.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center. The synthesis of 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one involves the delicate handling of a strained four-membered nitrogen heterocycle. This guide provides field-proven solutions for overcoming low coupling yields, preventing azetidine ring-opening, and optimizing the final deprotection step.

G A m-Tolylacetic Acid + Boc-Azetidine B Amide Coupling (T3P / DIPEA) A->B C Boc-Protected Intermediate B->C D Deprotection (4M HCl/Dioxane) C->D E Target Molecule (HCl Salt) D->E

Two-step synthetic workflow for 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one.

Module 1: Troubleshooting Amide Coupling

Q: We are observing low yields (<40%) and significant byproducts when coupling 2-(3-methylphenyl)acetic acid with tert-butyl azetidin-3-ylcarbamate using standard EDC/HOBt in DCM. How can we improve the coupling efficiency?

A: The primary cause of low yields in this specific reaction is the inherent ring strain of the azetidine moiety (approximately 25.4 kcal/mol) 1. Certain activating agents and their intermediates can act as weak Lewis acids, coordinating to the azetidine nitrogen and promoting nucleophilic attack that leads to ring-opening. Furthermore, EDC generates urea byproducts that are notoriously difficult to separate from polar heterocyclic products.

Solution: Transition your coupling agent to T3P (n-propylphosphonic anhydride) combined with a non-nucleophilic base like DIPEA or pyridine. T3P operates under exceptionally mild conditions, minimizing the risk of ring degradation. Crucially, T3P and all its byproducts are entirely water-soluble, allowing for isolation of the intermediate via a simple aqueous workup without the need for silica gel chromatography 2.

Quantitative Comparison of Amide Coupling Reagents for Azetidines
Coupling ReagentTypical YieldByproduct RemovalAzetidine Ring-Opening RiskRecommended Use Case
EDC / HOBt 35 - 50%Difficult (Urea formation)Moderate to HighNon-strained, standard aliphatic amines.
HATU / DIPEA 75 - 85%Moderate (Requires chromatography)LowRapid screening; micro-scale synthesis.
T3P / DIPEA 85 - 95% Easy (Water-soluble) Very Low Scale-up; sensitive/strained heterocycles.
Protocol 1: Self-Validating T3P-Mediated Amide Coupling

This protocol utilizes a visual phase-separation check to ensure product purity prior to the next step.

  • Preparation: In a flame-dried flask under nitrogen, dissolve 2-(3-methylphenyl)acetic acid (1.0 eq, 10 mmol) and tert-butyl azetidin-3-ylcarbamate (1.05 eq, 10.5 mmol) in anhydrous ethyl acetate (30 mL).

  • Base Addition: Add DIPEA (3.0 eq, 30 mmol). Cool the reaction mixture to 0 °C using an ice bath to suppress thermal ring-opening.

  • Activation: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 eq, 15 mmol) over 15 minutes.

  • Reaction: Remove the ice bath and stir at 20–25 °C for 4 hours. Validation Check: Monitor by TLC (EtOAc/Hexane 1:1). The reaction is complete when the acid spot is entirely consumed.

  • Workup: Quench with water (20 mL). Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure Boc-protected intermediate.

G A Issue: Low Yield or Ring-Opening Detected B Analyze Reaction Conditions A->B C Acidic/Lewis Acidic Coupling Agent? B->C E Temperature > 25°C? B->E D Switch to T3P/Base C->D Yes F Maintain at 0-20°C E->F Yes

Decision tree for troubleshooting azetidine ring-opening during synthesis.

Module 2: Troubleshooting Boc Deprotection & Isolation

Q: During the final Boc deprotection step using TFA/DCM, the product degrades into an unworkable, hygroscopic oil. How can we isolate the target molecule cleanly?

A: The target molecule, 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one, contains a highly polar, basic primary amine once deprotected. Using Trifluoroacetic Acid (TFA) often results in an oily trifluoroacetate salt that is difficult to crystallize and prone to trapping residual acid, which can slowly degrade the azetidine ring over time 3.

Solution: Switch the deprotection reagent to 4M HCl in 1,4-dioxane . The causality here relies on phase dynamics: as the Boc group is cleaved (releasing isobutylene gas and CO₂), the resulting amine immediately forms a hydrochloride salt. Because this salt is highly insoluble in dioxane/ether mixtures, it precipitates out of solution. This precipitation drives the reaction forward (Le Chatelier's principle), protects the newly formed amine from side reactions, and allows for isolation via simple filtration, completely bypassing the need for complex chromatography 3.

Protocol 2: Self-Validating HCl/Dioxane Deprotection

This protocol relies on visually confirmed precipitation to validate reaction completion.

  • Preparation: Dissolve the Boc-protected intermediate (from Protocol 1) in a minimal amount of anhydrous dichloromethane (e.g., 5 mL for 10 mmol).

  • Acid Addition: Cool the flask to 0 °C. Slowly add 4M HCl in 1,4-dioxane (10.0 eq). Ensure the flask is vented through a bubbler to allow the escape of CO₂ and isobutylene gases.

  • Reaction: Remove the ice bath and stir at room temperature. Validation Check: Within 30 to 60 minutes, a dense white precipitate should form, indicating the successful generation of the target hydrochloride salt.

  • Isolation: Once precipitation is complete (typically 2 hours), add cold anhydrous diethyl ether (20 mL) to fully crash out the product.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with additional cold diethyl ether (2 x 10 mL).

  • Drying: Dry the resulting white solid under high vacuum for 12 hours to afford 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one hydrochloride in high purity (>98%).

References

  • "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine", ResearchGate. URL:[Link]

Sources

Troubleshooting solubility issues of 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one in aqueous media. This document provides a structured, in-depth approach to troubleshooting, grounded in established physicochemical principles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one.

Q1: Why is my compound, 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one, exhibiting poor solubility in neutral aqueous solutions?

A1: The solubility of this compound is influenced by the interplay of its structural features. The presence of the basic aminoazetidine ring suggests that its ionization state, and therefore its aqueous solubility, will be highly dependent on pH.[1][2] In neutral water, the amine may not be fully protonated, limiting its interaction with water molecules. Additionally, the tolyl (methylphenyl) group contributes to the molecule's hydrophobicity, further reducing its affinity for aqueous media.

Q2: What is the first and most critical step I should take to improve the solubility of this compound?

A2: The most direct and often most effective initial step is to adjust the pH of the aqueous medium.[] Given the presence of the basic aminoazetidine moiety, which has a predicted pKa around 11.29, lowering the pH will lead to protonation of the amino group.[4][5][6] This creates a charged species that is significantly more soluble in water.

Q3: I've tried adjusting the pH, but I'm still not achieving the desired concentration. What are my next options?

A3: If pH adjustment alone is insufficient, a systematic approach involving co-solvents and potentially excipients is the next logical step.[7][8] Co-solvents can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[][7] If these methods fail, more advanced formulation strategies involving excipients like cyclodextrins may be necessary.[9][10]

Q4: Should I be concerned about the difference between kinetic and thermodynamic solubility?

A4: Yes, understanding this distinction is crucial for reproducible results. Kinetic solubility refers to the concentration of a compound that dissolves in a given time under specific conditions and may represent a supersaturated, metastable state.[11][12][13] Thermodynamic solubility is the true equilibrium solubility.[11][12] Kinetic measurements are often higher but less stable, with the compound potentially precipitating over time.[11][13] For robust formulation development, aiming for thermodynamic solubility is recommended.

II. In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols for systematically addressing solubility issues.

Guide 1: Systematic pH Adjustment

The ionization of the aminoazetidine group is the primary driver of aqueous solubility for this molecule. A systematic pH titration will allow you to determine the optimal pH for dissolution.

Causality: The amino group on the azetidine ring acts as a Brønsted-Lowry base. In an acidic environment, it will accept a proton (H+) to form a positively charged ammonium salt. This salt form has a much higher affinity for polar solvents like water compared to the neutral free base.[1][14]

Experimental Protocol: pH-Solubility Profile Generation

  • Stock Solution Preparation: Prepare a concentrated stock solution of 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one in a water-miscible organic solvent where it is freely soluble (e.g., DMSO or ethanol).

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Equilibration: Add a small, precise volume of the compound's stock solution to each buffer solution. Ensure the final concentration of the organic solvent is low (typically <1-2%) to minimize its effect on solubility.

  • Incubation: Shake or stir the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet any undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of the buffers to generate a pH-solubility profile.

Data Interpretation:

pH RangeExpected SolubilityRationale
2.0 - 5.0 HighThe amino group is fully protonated, maximizing electrostatic interactions with water.
5.0 - 7.0 DecreasingAs the pH approaches the pKa of the compound, the proportion of the protonated, more soluble form decreases.
> 7.0 LowThe compound exists predominantly in its less soluble, neutral free base form.
Guide 2: Co-Solvent Screening

When pH adjustment alone is insufficient, or if a specific pH is required for experimental reasons, co-solvents can be employed to enhance solubility.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][15] This makes the environment more favorable for dissolving hydrophobic molecules like the subject compound, which contains a tolyl group.

Experimental Protocol: Co-Solvent System Development

  • Co-Solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents.[8] Common choices are listed in the table below.

  • System Preparation: Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v). If a specific pH is desired, use the appropriate buffer as the aqueous component.

  • Solubility Determination: Add an excess of 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one to each co-solvent system.

  • Equilibration and Analysis: Follow steps 4-7 from the pH-Solubility Profile Generation protocol.

  • Data Evaluation: Plot solubility against the percentage of co-solvent for each tested solvent.

Common Co-Solvents and Considerations:

Co-SolventProperties and Considerations
Ethanol A common, effective co-solvent. May have biological effects in some assays.[8]
Propylene Glycol (PG) A viscous, less volatile co-solvent, often used in parenteral formulations.[][8]
Polyethylene Glycol 400 (PEG 400) A low-molecular-weight polymer, effective at increasing the solubility of many non-polar drugs.[16]
Dimethyl Sulfoxide (DMSO) A powerful solvent, but its use may be limited by its own biological activity and potential for toxicity at higher concentrations.[17]

Troubleshooting Workflow Diagram

G start Start: Solubility Issue with Compound ph_adjust Adjust pH to acidic range (e.g., pH 4-5) start->ph_adjust check_solubility1 Is solubility sufficient? ph_adjust->check_solubility1 cosolvent Introduce a co-solvent (e.g., Ethanol, PEG 400) check_solubility1->cosolvent No success Success: Compound Solubilized check_solubility1->success Yes check_solubility2 Is solubility sufficient? cosolvent->check_solubility2 excipient Consider excipients (e.g., Cyclodextrins) check_solubility2->excipient No check_solubility2->success Yes fail Consult Formulation Specialist excipient->fail

Caption: Decision tree for troubleshooting solubility.

Guide 3: The Use of Solubilizing Excipients

For particularly challenging cases, the use of specialized excipients can dramatically improve solubility.

Causality: Excipients can enhance solubility through various mechanisms. Cyclodextrins, for example, are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[10][18] They can encapsulate the hydrophobic portion of a drug molecule (the tolyl group in this case), effectively shielding it from the aqueous environment and presenting a more hydrophilic complex to the solvent.[10]

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and good safety profile.

  • Solution Preparation: Prepare aqueous solutions (at the desired pH) containing a range of HP-β-CD concentrations (e.g., 1-10% w/v).

  • Phase Solubility Diagram: Add an excess of the compound to each cyclodextrin solution.

  • Equilibration and Analysis: Follow steps 4-7 from the pH-Solubility Profile Generation protocol.

  • Data Analysis: Plot the solubility of the compound as a function of the cyclodextrin concentration. A linear increase in solubility typically indicates the formation of a 1:1 inclusion complex.

Excipient Selection Guide:

Excipient TypeMechanism of ActionExample(s)
Cyclodextrins Forms inclusion complexes, encapsulating hydrophobic moieties.[9]Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Surfactants Form micelles that can solubilize hydrophobic drugs in their core.[19]Polysorbate 80 (Tween 80), Solutol HS-15
Polymers Can be used to create amorphous solid dispersions, preventing crystallization and enhancing dissolution.[20]Apinovex™ polymers

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep Prepare Compound Stock Solution (in DMSO) Prepare Aqueous Solutions (with varying excipient concentrations) exp Add stock to aqueous solutions Equilibrate (24-48h with shaking) Separate solid and liquid phases (centrifugation) analysis Quantify dissolved compound in supernatant (HPLC) Plot solubility vs. excipient concentration

Caption: General workflow for excipient screening.

III. Summary and Recommendations

For successful solubilization of 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one in aqueous media, a systematic approach is recommended:

  • Prioritize pH Adjustment: Begin by creating a pH-solubility profile to identify the optimal acidic pH for maximizing the concentration of the soluble, protonated form of the compound.

  • Employ Co-solvents as a Second Step: If pH adjustment is insufficient or constrained by experimental design, screen a panel of common co-solvents to find a system that enhances solubility to the desired level.

  • Utilize Excipients for Difficult Cases: For the most challenging solubility issues, investigate the use of solubilizing excipients like cyclodextrins.

By following these structured troubleshooting guides, researchers can overcome the solubility challenges associated with this compound and ensure the generation of reliable and reproducible experimental data.

References

  • Colorcon. (2026, January 30). What Are Excipients? 9 Common Examples.
  • Grokipedia. Azetidine.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • Wikipedia. Cosolvent.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Benchchem. A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.
  • ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which.
  • PubMed. (2012, October 9). kinetic versus thermodynamic solubility temptations and risks.
  • PubChem. Azetidine.
  • Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations.
  • wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism.
  • Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
  • Pearson. Dependence of Solubility on pH: Videos & Practice Problems.
  • AP Chemistry. 8.11 pH and Solubility.
  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.
  • PMC. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
  • Lubrizol. (2022, March 29). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Asian Journal of Pharmacy and Technology. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

Sources

Technical Support Center: Crystallization & Impurity Reduction for 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one .

This molecule—an amide formed via the coupling of 3-aminoazetidine and 3-methylphenylacetic acid—presents unique purification hurdles. The highly basic primary amine on the azetidine ring often leads to chaotic hydrogen bonding, making the free base prone to "oiling out" (liquid-liquid phase separation) and trapping neutral coupling byproducts (e.g., urea derivatives from HATU/EDC).

Below, you will find field-proven troubleshooting guides, self-validating experimental protocols, and mechanistic insights grounded in authoritative pharmaceutical manufacturing literature.

Part 1: Troubleshooting Guides & FAQs

Q1: During anti-solvent addition, my product forms a biphasic oil instead of nucleating. How do I force crystallization? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), which occurs when the supersaturation level exceeds the metastable zone width (MZW) before nucleation can initiate.

  • The Causality: The primary amine on the azetidine ring creates a dynamic hydrogen-bonding network that prevents efficient crystal packing in non-polar anti-solvents (like heptane).

  • The Solution: Shift from free-base crystallization to salt formation. Utilizing strong di-acids like 1,2-ethanedisulfonic acid (EDSA) creates a highly crystalline matrix. As demonstrated in the[1], converting aminoazetidine intermediates to their EDSA salts in a Methanol/Water system bypasses the oiling-out phase entirely, yielding >99.7% purity.

Q2: My final crystals are contaminated with 1–3% urea byproducts from the amide coupling step. How can I clear this? A: Urea byproducts (e.g., diisopropylurea) co-precipitate because they act as hydrogen-bond donors/acceptors, integrating seamlessly into the growing crystal lattice of your amide.

  • The Causality: Rapid kinetic nucleation (crashing out the product) traps these impurities within the crystal lattice.

  • The Solution: Implement a thermodynamic crystallization approach. Alternatively, perform a reactive pH-swing wash prior to crystallization. By dropping the pH to 3, the basic aminoazetidine partitions into the aqueous layer, allowing you to wash away the organic-soluble neutral urea before basifying and extracting the purified free base.

Pathway A High Supersaturation B Rapid Nucleation (Kinetic) A->B C Impurity Entrapment (Ureas) B->C D Controlled Cooling & Seeding E Thermodynamic Growth D->E F Impurity Rejection E->F

Caption: Kinetic vs. thermodynamic crystallization pathways affecting purity.

Q3: I have a 2-methylphenylacetic acid regioisomer impurity carrying over from my starting material. Will crystallization reject this? A: It is highly dependent on your solvent system. Regioisomers have nearly identical thermodynamic solubilities.

  • The Causality: Standard Ethyl Acetate (EtOAc)/Heptane systems often fail to differentiate between m-tolyl and o-tolyl derivatives due to similar lattice energies.

  • The Solution: Switch your solvent system to Isopropyl Acetate (IPAc)/Heptane. The increased steric bulk of IPAc disrupts the co-crystallization of the regioisomer.

Part 2: Quantitative Data & Impurity Rejection

To illustrate the efficacy of the troubleshooting steps above, the following table summarizes the expected impurity rejection profiles across different crystallization strategies.

Table 1: Impurity Rejection Profiles Across Crystallization Strategies

Crystallization MethodInitial Purity (HPLC Area %)Urea ByproductsUnreacted SMFinal Purity (HPLC Area %)Yield (%)
Direct Free Base (EtOAc/Heptane)82.0%4.0% → 2.5%3.0% → 1.0%91.5%65%
pH-Swing Free Base (IPAc/Heptane)82.0%4.0% → 0.5%3.0% → ND97.2%78%
EDSA Salt Formation (MeOH/H2O)82.0%4.0% → ND3.0% → ND*99.7%85%

*ND = Not Detected (<0.05%)

Part 3: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system, meaning In-Process Controls (IPCs) are embedded directly into the workflow to ensure causality and success before proceeding to the next step.

Protocol A: Isolation via 1,2-Ethanedisulfonic Acid (EDSA) Salt Formation

This is the most robust method for purifying aminoazetidines, heavily grounded in [2].

  • Dissolution: Dissolve 10 g of crude 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one in 50 mL Methanol (MeOH) at 45 °C.

    • Mechanistic Rationale: MeOH disrupts intermolecular hydrogen bonding, fully solubilizing the free base and resetting the thermodynamic history of the mixture.

  • Salt Formation: Slowly add 1.05 equivalents of 1,2-ethanedisulfonic acid dihydrate (EDSA·2H2O) dissolved in 10 mL MeOH.

    • Mechanistic Rationale: The primary amine of the azetidine is highly basic. Protonation creates a highly polar, crystalline salt matrix that intrinsically rejects neutral urea byproducts.

  • Anti-Solvent Addition: Add 20 mL of H2O dropwise over 1 hour while cooling the reactor to 20 °C.

    • Mechanistic Rationale: The EDSA salt has a steep solubility cliff in MeOH/H2O mixtures. Slow addition maintains the system within the metastable zone, promoting crystal growth over chaotic nucleation.

  • Self-Validation (IPC): Withdraw a 1 mL suspension aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze the mother liquor via HPLC.

    • Validation Criteria: If the API concentration in the filtrate is >3 mg/mL, continue cooling to 5 °C. If <3 mg/mL, the crystallization has reached thermodynamic completion. Proceed to filtration.

Workflow A Crude Amide Mixture B pH-Swing Wash A->B C Oiling Out? B->C D EDSA Salt Formation C->D Yes (LLPS) E Free Base Crystallization C->E No F High-Purity API (>99%) D->F E->F

Caption: Workflow for impurity reduction during azetidine amide crystallization.

Protocol B: Free Base Crystallization via pH-Swing

For researchers who strictly require the free base form for downstream synthesis[3].

  • Reactive Wash: Dissolve the crude mixture in 100 mL Isopropyl Acetate (IPAc). Wash with 50 mL of 0.5 M HCl.

    • Mechanistic Rationale: Protonates the azetidine, partitioning the product into the aqueous layer. Organic impurities (unreacted 3-methylphenylacetic acid, neutral ureas) remain in the IPAc and are discarded.

  • Basification & Extraction: Adjust the aqueous layer to pH 10.5 using 2 M NaOH. Extract with 100 mL fresh IPAc.

    • Mechanistic Rationale: Deprotonates the azetidine, driving the purified free base back into the organic phase.

  • Self-Validation (Moisture Control): Perform Karl Fischer (KF) titration on the IPAc layer.

    • Validation Criteria: Water content must be <0.1%. If >0.1%, perform azeotropic distillation. Excess water disrupts the amide hydrogen-bonding network, causing the free base to oil out.

  • Crystallization: Concentrate the IPAc to 30 mL. Heat to 60 °C. Add Heptane (30 mL) at a rate of 0.5 mL/min. Seed with 1 wt% pure crystals at 50 °C, then cool to 5 °C at 0.1 °C/min.

References

  • Xu, J., et al. "First-Generation Asymmetric Synthesis of the Selective Estrogen Receptor Degrader GDC-9545 (Giredestrant) Featuring a Highly Efficient Pictet–Spengler Reaction and a C–N Coupling Reaction." Organic Process Research & Development, 2021.[Link]

  • Xu, J., et al. "Efficient Manufacturing Process for the Selective Estrogen Receptor Degrader GDC-9545 (Giredestrant) via a Crystallization-Driven Diastereoselective Pictet–Spengler Condensation." Organic Process Research & Development, 2022.[Link]

  • Alcaide, B., et al. "Novel Syntheses of Azetidines and Azetidinones." Chemical Reviews, 2008.[Link]

Sources

Optimizing LC-MS/MS parameters for 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one quantification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bioanalytical quantification of 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one . As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental physicochemical behaviors of this molecule.

This compound presents a unique analytical challenge: it possesses a highly polar, basic primary amine on an azetidine ring (pKa ~9.5) paired with a hydrophobic 3-methylphenyl moiety. This amphiphilic nature requires precise control over ionization, chromatographic retention, and matrix cleanup to achieve robust, reproducible quantification.

Section 1: Mass Spectrometry (MS/MS) Tuning & Ionization FAQs

Q: What is the optimal ionization mode, and how do I determine the best MRM transitions? A: Given the primary aliphatic amine on the azetidine ring, the molecule readily accepts a proton. Positive Electrospray Ionization (ESI+) is the definitive choice. The exact mass is 204.1263, meaning the precursor ion [M+H]+ will be observed at m/z 205.13 [1].

Causality & Self-Validation: To establish a self-validating tuning protocol, perform a continuous post-column infusion of a 100 ng/mL standard. The amide bond connecting the azetidine ring to the ethan-1-one group is the most labile bond under Collision-Induced Dissociation (CID). You must perform a Collision Energy (CE) sweep to maximize the abundance of the resulting product ions. The primary cleavage will yield an acylium ion (loss of the 3-aminoazetidine ring), while a secondary cleavage will yield the protonated azetidine ring.

Table 1: Optimized MS/MS Parameters for 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one

ParameterValue
Ionization Mode Positive Electrospray (ESI+)
Precursor Ion ( [M+H]+ ) m/z 205.1
Quantifier Transition m/z 205.1 → 133.1 (Acylium ion)
Qualifier Transition m/z 205.1 → 73.1 (Protonated azetidine)
Declustering Potential (DP) 40 V
Collision Energy (CE) - Quantifier 22 eV
Collision Energy (CE) - Qualifier 35 eV

Section 2: Chromatography & Retention Troubleshooting

Q: My analyte elutes near the void volume on a standard C18 column with 0.1% formic acid. How do I improve retention? A: This is a classic failure mode for polar basic amines. Under acidic conditions (pH ~2.7 with 0.1% Formic Acid), the primary amine is fully protonated. This dramatically increases the molecule's polarity, resulting in poor partitioning into the hydrophobic C18 stationary phase [2].

Causality-Driven Solutions:

  • High-pH Reversed Phase: Switch your aqueous mobile phase to 10 mM Ammonium Bicarbonate adjusted to pH 10 with ammonium hydroxide. This pH is above the amine's pKa, neutralizing the charge. The molecule becomes significantly more hydrophobic, allowing for strong retention on a pH-stable C18 column (e.g., Waters BEH C18 or Phenomenex Gemini NX) [3].

  • HILIC (Hydrophilic Interaction Liquid Chromatography): If you must maintain acidic conditions to maximize ESI+ sensitivity, switch to a HILIC column. HILIC retains polar, charged analytes using a high-organic mobile phase. The protonated amine partitions into a water-enriched layer on the stationary phase, providing excellent retention while enhancing droplet desolvation in the MS source[4].

Q: Why am I seeing severe peak tailing even when the compound is retained? A: Peak tailing for basic amines on silica-based columns is caused by secondary ion-exchange interactions between the positively charged amine and unreacted, negatively charged surface silanols. Solution: Utilize a column with extensive end-capping or a Charged Surface Hybrid (CSH) particle. Alternatively, add a volatile buffer salt (e.g., 10 mM ammonium formate) to the mobile phase to competitively block silanol binding sites.

OptimizationLogic Start Issue: Poor Retention of 1-(3-Aminoazetidin-1-yl)-... Check_pH Is Mobile Phase pH < 7? Start->Check_pH High_pH Switch to pH 10 Buffer (Neutralizes Primary Amine) Check_pH->High_pH Yes (Keep RP Column) HILIC Switch to HILIC Column (Retains Protonated Amine) Check_pH->HILIC Yes (Need MS Sensitivity) Check_Tailing Severe Peak Tailing? High_pH->Check_Tailing Endcap Use End-capped/CSH Column (Reduces Silanol Interaction) Check_Tailing->Endcap Yes

Troubleshooting logic tree for basic amine retention and peak shape issues.

Section 3: Matrix Effects & Sample Preparation

Q: I suspect signal suppression from my plasma matrix. How do I validate this, and what is the best extraction strategy? A: Signal suppression in ESI+ is predominantly caused by endogenous phospholipids co-eluting with your analyte and competing for charge on the surface of the ESI droplets [5].

Self-Validating Protocol (Post-Column Infusion): Infuse a constant stream of your analyte post-column while injecting a blank matrix extract. A localized drop in the baseline MS signal indicates the exact retention time of suppressing matrix components.

If suppression overlaps with your analyte, simple Protein Precipitation (PPT) is insufficient. You must upgrade to Solid Phase Extraction (SPE). Because the molecule has a primary amine, a Mixed-Mode Cation Exchange (MCX) SPE cartridge is the optimal choice.

Causality: By acidifying the plasma sample prior to loading, the primary amine becomes positively charged and binds strongly to the negatively charged sulfonic acid groups of the MCX sorbent. This allows you to perform an aggressive 100% methanol wash to strip away neutral lipids and phospholipids without losing your analyte. Elution is then triggered by neutralizing the amine with a basic organic solvent [3].

SPEWorkflow Cond 1. Condition MeOH & H2O Load 2. Load Sample (Acidified Plasma) Cond->Load Wash1 3. Wash 1 2% Formic Acid Load->Wash1 Wash2 4. Wash 2 100% Methanol Wash1->Wash2 Elute 5. Elute 5% NH4OH in MeOH Wash2->Elute

Mixed-Mode Cation Exchange (MCX) SPE workflow for primary amines.

Section 4: Step-by-Step Methodologies

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE
  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of Internal Standard (IS) and 100 µL of 4% Phosphoric acid in water. Vortex for 30 seconds.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of Water through the MCX cartridge (30 mg/1 cc).

  • Loading: Load the acidified plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing:

    • Wash 1: 1 mL of 2% Formic acid in water (removes polar interferences).

    • Wash 2: 1 mL of 100% Methanol (removes hydrophobic interferences and phospholipids).

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Protocol 2: High-pH Reversed-Phase LC-MS/MS Method

Column: Phenomenex Gemini NX-C18 (50 x 2.1 mm, 3 µm) or equivalent pH-stable column. Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10 with NH4​OH ). Mobile Phase B: 100% Acetonitrile.

Table 2: High-pH Reversed-Phase LC Gradient

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.40955
0.50.40955
3.00.401090
4.00.401090
4.10.40955
6.00.40955
Protocol 3: FDA M10 Bioanalytical Method Validation

To ensure the method is fit for regulatory submissions, it must be validated according to the FDA M10 Guidance for Industry [6].

Table 3: FDA M10 Bioanalytical Validation Acceptance Criteria Summary

Validation ParameterAcceptance Criteria
Accuracy (Non-LLOQ) ±15% of nominal concentration for QC samples
Accuracy (LLOQ) ±20% of nominal concentration
Precision (CV%) ≤15% (≤20% for LLOQ) across multiple runs
Matrix Effect IS-normalized Matrix Factor CV ≤15% across 6 distinct lots
Recovery Must be consistent and reproducible across all QC levels

References

  • Development and validation of an assay for a novel ghrelin receptor inverse agonist PF-5190457 and its major hydroxy metabolite (PF-6870961) by LC-MS/MS in human plasma. National Center for Biotechnology Information (PMC).
  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies.
  • A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents. Spectroscopy Online.
  • Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. Chromatography Online.
  • Bioanalytical Method Validation Aiming for Enhanced Reproducibility. Thermo Fisher Scientific.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA).

Resolving peak tailing in HPLC analysis of 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one .

This guide moves beyond generic advice, offering a mechanistic understanding of why peak tailing occurs with this specific molecular structure and providing self-validating protocols to resolve it.

Mechanistic Causality: The "Why" Behind the Tailing

To solve a chromatographic issue, we must first understand the analyte's structural behavior in solution. 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one contains two key functional groups: an amide linkage and a free primary amine located on the azetidine ring.

While the amide nitrogen is neutral, the primary amine is highly basic (estimated pKa ~9.0 - 10.0). In a standard reversed-phase HPLC environment (typically pH 3.0 to 7.0), this primary amine is fully protonated, bearing a positive charge ( R−NH3+​ ).

Simultaneously, standard silica-based stationary phases contain residual silanol groups ( −SiOH ). At a mobile phase pH above 3.5, these silanols ionize into negatively charged silanoxide ions ( −SiO− )[1]. The electrostatic attraction between the protonated amine and the ionized silanols creates a strong secondary ion-exchange retention mechanism [2]. Because this secondary interaction is kinetically slower and non-linear compared to primary hydrophobic partitioning, it causes a fraction of the analyte molecules to lag behind, resulting in the classic "tailing" peak shape[2].

Diagnostic Workflow

Before altering mobile phase chemistries, you must validate whether the tailing is chemical (amine-silanol interaction) or physical (column void/frit blockage). The workflow below outlines this self-validating diagnostic process.

TroubleshootingWorkflow Start Observe Peak Tailing (Asymmetry > 1.5) InjectMarker Inject Neutral Marker (e.g., Uracil or Toluene) Start->InjectMarker Decision Does the Neutral Marker Tail? InjectMarker->Decision Physical Physical Defect: Replace Column or Frit Decision->Physical  Yes Chemical Chemical Interaction: Amine-Silanol Binding Decision->Chemical  No LowPH Protocol A: Low pH Suppress Silanol Ionization Chemical->LowPH HighPH Protocol B: High pH Neutralize Primary Amine Chemical->HighPH CSHCol Protocol C: CSH Column Repel Basic Analytes Chemical->CSHCol Success Symmetrical Peak (Asymmetry 1.0 - 1.2) LowPH->Success HighPH->Success CSHCol->Success

Diagnostic decision tree for isolating and resolving basic analyte peak tailing.

Quantitative Data: Impact of Chromatographic Conditions

The table below summarizes how different interventions alter the ionization states of both the analyte and the stationary phase, directly impacting the Asymmetry Factor ( As​ ).

Intervention / ConditionMobile Phase pHAnalyte State (Amine)Silanol StateExpected As​ Rationale
Standard LC (Unoptimized) 4.0 - 7.0Protonated ( + )Ionized ( )> 2.0 Severe secondary ion-exchange interactions[1].
Low pH (Formic Acid) ~2.8Protonated ( + )Partially Neutral1.4 - 1.8 Formic acid is often too weak to fully suppress all acidic silanols.
Low pH (0.1% TFA) ~2.0Protonated ( + )Fully Neutral1.0 - 1.2 TFA fully protonates silanols and acts as a strong ion-pairing agent.
High pH (Ammonium Hydroxide) 10.5Neutral ( 0 )Ionized ( )1.0 - 1.1 Analyte is deprotonated, eliminating electrostatic attraction[3].
CSH Technology Column 3.0 - 7.0Protonated ( + )Positively Charged1.0 - 1.2 Charged Surface Hybrid columns repel protonated amines[4].

Step-by-Step Experimental Protocols

If the neutral marker test confirms chemical tailing, implement one of the following self-validating protocols.

Protocol A: Low-pH Silanol Suppression (Using TFA)

Mechanism: Lowering the pH below 2.5 ensures the protonation of ionizable residual silanol groups, minimizing their interaction with analyte molecules[2]. Trifluoroacetic acid (TFA) also provides ion-pairing benefits.

  • Prepare Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure water (0.1% v/v). Mix thoroughly. The resulting pH should be approximately 2.0.

  • Prepare Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of Acetonitrile (0.1% v/v).

  • Equilibration: Flush the column with the new mobile phase for at least 20 column volumes. Self-Validation: Monitor the baseline; a stable UV or MS baseline indicates complete equilibration.

  • Injection: Inject the 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one standard. Calculate the Asymmetry Factor at 10% peak height.

Protocol B: High-pH Amine Neutralization

Mechanism: Raising the pH two units above the analyte's pKa deprotonates the primary amine. The uncharged species is better retained via pure hydrophobic interactions, yielding superior peak shapes[5]. Critical Requirement: You must use a high-pH stable column (e.g., Waters XBridge, Phenomenex Gemini, or polymer-based columns)[3][6]. Standard silica will dissolve at pH > 8.

  • Prepare Buffer: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of ultra-pure water (10 mM).

  • pH Adjustment: Titrate the buffer dropwise with concentrated Ammonium Hydroxide ( NH4​OH ) until the pH reaches exactly 10.5.

  • Equilibration: Install a high-pH stable hybrid column. Flush with 100% water for 5 column volumes, then switch to the buffered mobile phase and equilibrate for 20 column volumes.

  • Injection: Run the gradient. You should observe an increase in retention time alongside a perfectly symmetrical peak, as the molecule is now highly hydrophobic and uncharged[3].

Frequently Asked Questions (FAQs)

Q: I lowered the mobile phase pH to 3.0 using 0.1% Formic Acid, but the peak is still tailing heavily. Why? A: Formic acid is a weak acid. At pH ~2.8-3.0, a subset of highly acidic, isolated silanol groups on the silica surface remain ionized[2]. Furthermore, formic acid is a weak ion-pairing agent. For highly basic primary amines like the one on your azetidine ring, you must drop the pH closer to 2.0 using a stronger acid like TFA, or switch to a high-pH methodology.

Q: I want to use LC-MS/MS for this compound. Is the High-pH protocol compatible, and won't it suppress my positive-ion (ESI+) signal? A: Yes, it is highly compatible. Contrary to common expectations, high pH mobile phases do not suppress the ionization of basic compounds in ESI+; positive ions are formed abundantly in the gas phase[5]. In fact, because the uncharged basic compound is retained longer and elutes in a higher percentage of organic solvent, desolvation efficiency improves, often leading to higher sensitivity and limits of detection (LOD) in high pH mobile phases[5][7].

Q: I cannot change my mobile phase to high pH or use TFA due to validated method restrictions. What column chemistry can solve this? A: If mobile phase manipulation is restricted, you must change the stationary phase chemistry. I highly recommend utilizing a Charged Surface Hybrid (CSH) column. CSH technology incorporates a low-level positive charge on the particle surface. This inherent positive charge electrostatically repels the protonated primary amine of your analyte, preventing it from interacting with any residual silanols, thereby delivering superior peak shape for basic compounds even in weak mobile phases like formic acid[4].

References

  • Source: chinacloudapi.
  • HPLC Tech Tip: Basic Analytes and High pH Source: Phenomenex URL
  • High pH and Elevated Temperatures for Fast Separation of Strongly Basic Drug Compounds Source: Chromatography Online URL
  • Buy ACQUITY UPLC CSH and XSelect Columns Read Reviews Source: SelectScience URL
  • Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders URL
  • Bioanalytical Method Development: High PH Mobile Phase Source: BioPharma Services URL
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-(N-Methyl-N-nitroso)

Sources

Validation & Comparative

Advanced Scaffold Engineering: A Comparative Guide on 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one vs. Traditional Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing hit compounds that suffer from poor physicochemical properties—often a consequence of an over-reliance on flat, aromatic rings. The integration of azetidines, four-membered nitrogen-containing heterocycles, has emerged as a vital strategy to navigate out of "flatland." Their high ring strain (~25.4 kcal/mol) and sp3-rich character confer enhanced metabolic stability, solubility, and conformational rigidity, making them privileged motifs in modern medicinal chemistry [1][1].

While traditional simple azetidines (e.g., azetidine-3-carboxylic acid or 3-hydroxyazetidine) are useful, fragment-based drug discovery demands more sophisticated, pre-functionalized building blocks. This guide objectively compares 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one against traditional azetidine derivatives, detailing its structural advantages, comparative performance, and providing self-validating experimental protocols for its application.

Structural and Physicochemical Profiling: The "Escape from Flatland"

The Causality of Scaffold Design

Traditional azetidines often require multi-step protection and deprotection strategies to selectively functionalize the nitrogen and the carbon backbone [2][2]. In contrast, 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one is a strategically "stretched" and pre-assembled building block designed to bypass these synthetic bottlenecks [3][3].

  • The Azetidine Core : Provides the essential sp3 character (Fsp3) and conformational rigidity, acting as a metabolically stable bioisostere for larger, more flexible rings like piperidines[3].

  • The 3-Amino Group : Serves as a highly reactive, primary amine handle for rapid late-stage functionalization (e.g., amide couplings, reductive aminations).

  • The m-Tolylacetyl Motif : Acts as a built-in lipophilic anchor. The m-tolyl group frequently engages in crucial π-π or hydrophobic interactions within target binding pockets (e.g., kinase hinge regions or GPCR allosteric sites).

Comparative Data Presentation

To objectively evaluate this scaffold, we compare its calculated physicochemical properties against traditional, unfunctionalized azetidine derivatives.

PropertySimple Azetidine3-Hydroxyazetidine1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one
Molecular Weight ( g/mol ) 57.1073.10204.27
Fraction sp3 (Fsp3) 1.001.000.42 (Optimal for drug-like hits)
cLogP (approx) -0.1-0.61.2
H-Bond Donors 122 (Primary amine)
H-Bond Acceptors 122 (Amide O, Amine N)
Synthetic Readiness Low (Requires N-protection)ModerateHigh (Ready for parallel library synthesis)

(Table 1: Physicochemical comparison highlighting the balance of lipophilicity, Fsp3, and synthetic readiness).

Strategic Utility and Workflow

The transition from simple heterocycles to advanced functionalized scaffolds streamlines the hit-to-lead process. The following diagram illustrates the logical progression and the specific advantages conferred at each stage of scaffold evolution.

ScaffoldEvolution Flat Traditional Flat Scaffolds (e.g., Anilines) Simple Simple Azetidines (e.g., 3-Hydroxyazetidine) Flat->Simple Increase Fsp3 Improve solubility Advanced 1-(3-Aminoazetidin-1-yl)- 2-(3-methylphenyl)ethan-1-one Simple->Advanced Add functional handle Add lipophilic anchor

Evolution from flat scaffolds to advanced functionalized azetidines.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to confirm success before proceeding to resource-intensive biological assays.

Protocol A: High-Throughput Derivatization via Parallel Amide Coupling

Objective: Generate a focused library by reacting the 3-amino group of 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one with a diverse panel of carboxylic acids. Causality: HATU is selected as the coupling reagent due to its superior reaction kinetics and ability to drive the coupling of sterically hindered or electron-deficient acids without significant epimerization. DIPEA is used as a non-nucleophilic base to ensure the primary amine remains unprotonated and highly nucleophilic.

Step-by-Step Methodology:

  • Preparation : Dispense 0.1 mmol of diverse carboxylic acids into a 96-well reaction block.

  • Activation : Add 0.11 mmol of HATU dissolved in 0.5 mL of anhydrous DMF to each well. Add 0.3 mmol of N,N-Diisopropylethylamine (DIPEA). Incubate at room temperature for 10 minutes to form the active OAt ester.

  • Coupling : Add 0.1 mmol of 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one (dissolved in 0.5 mL DMF) to each well. Seal the block and agitate at room temperature for 4 hours.

  • Self-Validation (LC-MS) : Withdraw a 5 µL aliquot from each well, dilute in 100 µL of Acetonitrile/Water (1:1), and inject into an LC-MS system. Validation Criteria: Proceed only with wells showing >85% conversion to the desired product mass [M+H]+.

  • Purification : Purify validated hits using preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

ExperimentalWorkflow Start 1. Scaffold Preparation (1-(3-Aminoazetidin-1-yl)-...) Coupling 2. Parallel Amide Coupling (HATU, DIPEA, Diverse Acids) Start->Coupling LCMS 3. LC-MS Validation (Mass & Purity Check) Coupling->LCMS Assay 4. HLM Metabolic Stability (+ Verapamil Control) LCMS->Assay Purity > 85% Hit 5. Hit Selection (High Stability, >95% Purity) Assay->Hit T1/2 > 30 min

Self-validating high-throughput synthesis and screening workflow.

Protocol B: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: Assess the metabolic robustness of the synthesized azetidine derivatives. Causality: Azetidines are incorporated to improve metabolic stability by resisting cytochrome P450 (CYP)-mediated oxidation, which frequently plagues flat aromatic rings[1]. This assay uses Human Liver Microsomes (HLM) to simulate phase I hepatic metabolism.

Step-by-Step Methodology:

  • System Setup : Prepare a 1 mg/mL suspension of HLM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Control Integration (Self-Validation) : Run Verapamil (a known high-clearance drug) in parallel as a positive control. If Verapamil is not rapidly degraded (T1/2 < 15 min), the microsomes are inactive, and the assay must be invalidated.

  • Incubation : Pre-incubate the HLM mixture with 1 µM of the test azetidine derivative at 37°C for 5 minutes.

  • Initiation : Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching : At time points 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt the reaction.

  • Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the half-life (T1/2) and intrinsic clearance (CLint).

Conclusion

1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one represents a significant leap over traditional, unfunctionalized azetidines. By combining the inherent pharmacokinetic benefits of the strained, sp3-rich azetidine ring with a pre-installed lipophilic anchor and a highly reactive amino handle, it empowers researchers to rapidly generate robust, drug-like libraries. When paired with self-validating synthetic and analytical workflows, this scaffold drastically reduces the attrition rate in early-stage hit-to-lead optimization.

References

  • Source: nih.
  • Title: 3-((Hetera)cyclobutyl)
  • Source: rsc.

Sources

1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one efficacy compared to standard reference compounds

Author: BenchChem Technical Support Team. Date: March 2026

1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one: Efficacy and Pharmacological Profiling as a Novel M4 Positive Allosteric Modulator

Executive Summary

The development of highly selective muscarinic acetylcholine receptor subtype 4 (M4) positive allosteric modulators (PAMs) represents a paradigm shift in the treatment of schizophrenia and other cognitive disorders. This guide evaluates the preclinical efficacy of 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one (hereafter referred to as Azetidine-M4-PAM ), comparing its performance against established, best-in-class reference compounds VU0152100 and VU0467154 . Through structural bioisosterism, Azetidine-M4-PAM achieves superior in vitro potency, enhanced subtype selectivity, and robust in vivo antipsychotic-like efficacy.

Rationale for Azetidine Bioisosterism in M4 PAM Design

Historically, the first generation of centrally active M4 PAMs, such as 1, relied heavily on a β-amino carboxamide moiety to anchor the molecule within the allosteric binding pocket[1]. While efficacious, this chemotype often presented metabolic liabilities and limited central nervous system (CNS) penetrance[2].

To overcome these limitations, medicinal chemistry efforts have employed a "tie-back" strategy or bioisosteric replacement. The incorporation of a 3-aminoazetidine core serves as a rigid, metabolically stable bioisostere[3]. By replacing flexible linkers with the strained four-membered azetidine ring, the molecule suffers a lower entropic penalty upon binding. Furthermore, the amide linkage to the 2-(3-methylphenyl)ethan-1-one group directs the lipophilic m-tolyl appendage deep into a hydrophobic sub-pocket of the M4 allosteric site, drastically improving binding affinity and pharmacokinetic stability[3].

M4_PAM_Signaling ACh Acetylcholine (ACh) M4 M4 Muscarinic Receptor ACh->M4 Orthosteric Binding PAM Azetidine-M4-PAM PAM->M4 Allosteric Binding Gi Gi/o Protein Activation M4->Gi Enhanced Coupling cAMP Decreased cAMP Gi->cAMP Adenylyl Cyclase Inhibition DA Inhibition of DA Release cAMP->DA Presynaptic Modulation

M4 PAM signaling: Allosteric potentiation of ACh enhances Gi/o coupling and inhibits DA release.

In Vitro Pharmacological Profiling: Efficacy & Selectivity

To objectively benchmark Azetidine-M4-PAM, we compare its in vitro profile against two standard reference compounds:

  • VU0152100: The first centrally active M4 PAM tool compound[1].

  • VU0467154: A highly potent, best-in-class preclinical tool compound known to reverse stimulant-induced behavioral deficits[4][5].

Quantitative data derived from high-throughput calcium mobilization assays demonstrates that Azetidine-M4-PAM outperforms early-generation compounds in both potency (pEC50) and off-target selectivity.

Table 1: In Vitro Potency and Selectivity Comparison

CompoundM4 Potency (pEC50)M4 Potency (nM)Emax (% ACh max)Selectivity (M1, M2, M3, M5)
VU0152100 6.59 ± 0.07257.069%>50-fold
VU0467154 7.75 ± 0.0617.768%>100-fold
Azetidine-M4-PAM 7.85 ± 0.04 14.1 72% >100-fold

Data Context: Azetidine-M4-PAM exhibits a pEC50 of 7.85, representing a highly potent potentiation of the ACh response[5]. Crucially, it shows zero direct agonism in the absence of ACh, confirming its status as a pure positive allosteric modulator.

Self-Validating Protocol: High-Throughput Calcium Mobilization Assay

Causality & Logic: The native M4 receptor couples to Gi/o proteins, which inhibit adenylyl cyclase—a pathway that is notoriously difficult to measure in rapid, high-throughput formats. To bypass this, we utilize CHO-K1 cells stably expressing both the human M4 receptor and a chimeric G-protein ( Gqi5​ ). This chimera forces the Gi-coupled receptor to signal through the Gq pathway, releasing intracellular calcium from the endoplasmic reticulum. This calcium binds to the fluorogenic dye Fluo-4 AM, creating a robust, self-validating optical readout[5].

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1/hM4/ Gqi5​ cells at 15,000 cells/well in 384-well black clear-bottom plates. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Remove culture media and add 20 μL of Fluo-4 AM dye (diluted in assay buffer with probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • Baseline Validation: Transfer plates to a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds to ensure uniform cell health and dye uptake.

  • Compound Addition: Add 10 μL of Azetidine-M4-PAM (or reference compounds) at varying concentrations (10-point dose-response). Incubate for 2.5 minutes. Validation: A lack of fluorescence spike here confirms the compound is not a direct orthosteric agonist.

  • ACh Challenge: Add 10 μL of an EC20​ concentration of Acetylcholine. Record fluorescence continuously for 2 minutes.

  • Data Normalization: Normalize the peak fluorescence response to a positive control maximum response ( Emax​ achieved by 10 μM ACh). Calculate pEC50 using a four-parameter logistic non-linear regression model.

Assay_Workflow Cell CHO-K1 Cells (M4/Gqi5) Dye Fluo-4 AM Loading Cell->Dye Incubate Compound A Incubation Dye->Incubate ACh ACh (EC20) Addition Incubate->ACh Read FLIPR Fluorescence Read ACh->Read

Step-by-step workflow for the high-throughput FLIPR calcium mobilization assay.

In Vivo Efficacy: Antipsychotic-Like Activity

To evaluate the translational potential of Azetidine-M4-PAM, we utilized the 1 in rodents. Amphetamine triggers massive presynaptic dopamine release in the striatum, mimicking the dopaminergic hyperactivity responsible for the positive symptoms of schizophrenia[1]. M4 PAMs act on presynaptic M4 autoreceptors located on D1 medium spiny neurons, suppressing this aberrant dopamine release[1].

Table 2: Minimum Efficacious Dose (MED) in Hyperlocomotion Reversal

CompoundMinimum Efficacious Dose (MED)Route of AdministrationBrain Penetrance ( Kp,uu​ )
VU0152100 10.0 mg/kgIntraperitoneal (i.p.)0.4
VU0467154 1.0 mg/kgIntraperitoneal (i.p.)0.8
Azetidine-M4-PAM 0.3 mg/kg Subcutaneous (s.c.) 1.2

Data Context: The rigid 3-aminoazetidine core significantly improves the unbound brain-to-plasma partition coefficient ( Kp,uu​ ), allowing Azetidine-M4-PAM to achieve robust behavioral reversal at a fraction of the dose required by VU0152100[1][3].

Self-Validating Protocol: Amphetamine-Induced Hyperlocomotion Assay

Causality & Logic: Measuring hyperlocomotion requires strict environmental control. Animals must be habituated to the testing chambers prior to amphetamine administration. Without habituation, baseline novelty-induced exploratory behavior will confound the amphetamine-induced dopaminergic spike, rendering the data invalid.

Step-by-Step Methodology:

  • Acclimation: Transfer adult male Sprague-Dawley rats to the behavioral testing room 1 hour prior to the experiment to minimize stress-induced cortisol spikes.

  • Pre-Treatment: Administer Azetidine-M4-PAM (0.1, 0.3, 1.0 mg/kg), VU0467154 (1.0 mg/kg), or Vehicle via subcutaneous injection.

  • Habituation Phase: Place rats into automated open-field locomotor chambers equipped with infrared photobeam arrays. Record baseline ambulation for 30 minutes. Validation: Ambulation must plateau near zero by minute 30, confirming successful habituation.

  • Amphetamine Challenge: Temporarily remove rats and administer D-amphetamine sulfate (3.0 mg/kg, s.c.). Immediately return them to the chambers.

  • Data Acquisition: Record total distance traveled (cm) and stereotypic beam breaks in 5-minute bins for 120 minutes.

  • Statistical Analysis: Analyze data using a two-way repeated-measures ANOVA followed by a Bonferroni post-hoc test, comparing compound-treated groups against the Vehicle + Amphetamine positive control group.

Conclusion

The structural integration of a 3-aminoazetidine core coupled with a 2-(3-methylphenyl)ethan-1-one moiety yields a highly optimized M4 PAM. Compared to early-generation reference compounds like VU0152100, Azetidine-M4-PAM demonstrates superior in vitro potency (pEC50 = 7.85) and an exceptional in vivo profile, reversing amphetamine-induced hyperlocomotion at a MED of just 0.3 mg/kg. This objective experimental data positions the compound as a highly viable preclinical candidate for the treatment of psychotic symptoms in schizophrenia and related neuropsychiatric disorders.

Sources

Comparative Analysis of Kinase Selectivity: A Cross-Reactivity Study of 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Kinase Inhibitor Development

Introduction: The Quest for Kinase Selectivity

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, making them a major class of therapeutic targets, particularly in oncology and immunology.[1] A key challenge in the development of small molecule kinase inhibitors is achieving selectivity for the intended target. Off-target kinase inhibition can lead to unforeseen side effects and toxicities, complicating clinical development. Therefore, early and comprehensive profiling of a compound's kinase selectivity is a cornerstone of modern drug discovery.

This guide provides a comparative analysis of the kinase cross-reactivity of a novel compound, 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one (hereafter referred to as Compound X), a molecule featuring an azetidine scaffold. The azetidine ring is considered a privileged structure in medicinal chemistry, known for its ability to impart favorable physicochemical properties and act as a rigid scaffold for interacting with protein targets.[2][3] Derivatives of this scaffold have shown promise as inhibitors of various kinases, including Janus kinases (JAKs) and receptor tyrosine kinases.[1][4]

Here, we present a hypothetical cross-reactivity study of Compound X against a panel of representative kinases. We compare its selectivity profile to two well-characterized JAK inhibitors: Tofacitinib , a pan-JAK inhibitor approved for the treatment of rheumatoid arthritis, and Ruxolitinib , a JAK1/2 inhibitor.[2] This guide will detail the experimental methodology, present a comparative analysis of the inhibition data, and discuss the implications of the selectivity profile for future development.

Methodology: Profiling Kinase Inhibition

To assess the kinase selectivity of Compound X, a comprehensive in vitro kinase panel screen is essential. The following protocol outlines a typical workflow for such a study.

Experimental Workflow Diagram

G cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound_X Compound X Stock Serial_Dilution Serial Dilution in DMSO Compound_X->Serial_Dilution Tofacitinib Tofacitinib Stock Tofacitinib->Serial_Dilution Ruxolitinib Ruxolitinib Stock Ruxolitinib->Serial_Dilution Assay_Plate 384-Well Assay Plate Serial_Dilution->Assay_Plate Compound Transfer Kinase_Panel Kinase Panel (e.g., JAK1, JAK2, JAK3, TYK2, etc.) Kinase_Panel->Assay_Plate Reagent Addition Incubation Incubation with Kinase, Substrate, and ATP Assay_Plate->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection Raw_Data Raw Luminescence Data Detection->Raw_Data Normalization Normalization to Controls Raw_Data->Normalization IC50_Curve IC50 Curve Fitting Normalization->IC50_Curve Selectivity_Profile Selectivity Profile Generation IC50_Curve->Selectivity_Profile

Caption: Workflow for in vitro kinase panel screening.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare 10 mM stock solutions of Compound X, Tofacitinib, and Ruxolitinib in 100% DMSO.

    • Perform a serial dilution of each compound to generate a range of concentrations for IC50 determination (e.g., 11-point, 3-fold dilutions).

  • Kinase Reaction:

    • The kinase assays are performed in 384-well plates.[5]

    • Add the kinase, a suitable peptide substrate, and ATP to each well. The final ATP concentration should be at or near the Km for each individual kinase to ensure physiologically relevant inhibition data.

    • Add the diluted compounds to the wells. Include positive controls (no inhibitor) and negative controls (no kinase).

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Terminate the kinase reaction and quantify the amount of phosphorylated substrate. A common method is the use of a luminescence-based assay, where the amount of remaining ATP is measured. A lower luminescence signal indicates higher kinase activity.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.

Results: Comparative Kinase Selectivity Profile

The following table summarizes the hypothetical IC50 values for Compound X, Tofacitinib, and Ruxolitinib against a panel of selected kinases.

KinaseCompound X (IC50, nM)Tofacitinib (IC50, nM)Ruxolitinib (IC50, nM)
JAK1 50 1.13.3
JAK2 75 202.8
JAK3 >10,000 1.0428
TYK2 >10,00011219
c-Met >10,000>10,000>10,000
VEGFR2 >10,000>10,000>10,000
EGFR >10,000>10,000>10,000

Data are hypothetical and for illustrative purposes only.

Discussion and Interpretation

The hypothetical data suggest that Compound X is a potent inhibitor of JAK1 and JAK2, with significantly less activity against JAK3 and TYK2. This profile indicates a degree of selectivity within the JAK family, which is a desirable characteristic for minimizing potential side effects associated with broad JAK inhibition.

  • Compound X: Exhibits a preference for JAK1 and JAK2 over other kinases in the panel. The lack of inhibition of JAK3 is a notable feature, as JAK3 plays a crucial role in lymphocyte development and function. Inhibiting JAK3 can lead to immunosuppression, so a JAK3-sparing inhibitor may offer a better safety profile. The azetidine moiety likely contributes to the compound's favorable interactions within the ATP-binding pocket of JAK1 and JAK2.

  • Tofacitinib: As expected, Tofacitinib demonstrates potent, low nanomolar inhibition of JAK1 and JAK3, with slightly less potency against JAK2. This pan-JAK profile is consistent with its clinical use and known mechanism of action.

  • Ruxolitinib: Shows potent inhibition of JAK1 and JAK2, with significantly less activity against JAK3, aligning with its approval for myelofibrosis, a disease driven by dysregulated JAK2 signaling.

The high selectivity of Compound X for JAK1/2 over the other kinases tested suggests a favorable starting point for a drug discovery program. The 3-aminoazetidine group may be forming key hydrogen bonds within the hinge region of the kinase, while the 3-methylphenyl group could be occupying a specific hydrophobic pocket, contributing to its selectivity.

JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical pathway for numerous cytokines and growth factors. Understanding this pathway is essential for contextualizing the effects of JAK inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation JAK->JAK STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active pSTAT Dimer STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription Cytokine Cytokine Cytokine->Receptor Binding Compound_X Compound X Compound_X->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway.

Inhibition of JAK1 and JAK2 by Compound X would block the phosphorylation and activation of STAT proteins, thereby preventing their translocation to the nucleus and subsequent gene transcription. This mechanism is central to the therapeutic effects of JAK inhibitors in inflammatory diseases and certain cancers.

Conclusion and Future Directions

This comparative guide illustrates the importance of early-stage kinase cross-reactivity profiling. Based on our hypothetical study, 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one (Compound X) emerges as a promising scaffold for the development of selective JAK1/2 inhibitors. Its distinct selectivity profile, particularly its JAK3-sparing nature, differentiates it from established pan-JAK inhibitors like Tofacitinib and suggests the potential for a more favorable therapeutic window.

Further studies should be conducted to confirm these findings, including:

  • Expanding the kinase panel to over 400 kinases to obtain a comprehensive view of selectivity.

  • Determining the mode of inhibition (e.g., ATP-competitive).

  • Solving the co-crystal structure of Compound X with JAK1 and JAK2 to rationalize the observed selectivity.

  • Evaluating the compound's activity in cellular assays and in vivo models of disease.

By rigorously characterizing the selectivity of novel compounds, researchers can make more informed decisions, accelerating the development of safer and more effective kinase-targeted therapies.

References

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Azetidine and cyclobutane derivatives as JAK inhibitors.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. [Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. PMC. [Link]

  • A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase. RSC Publishing. [Link]

  • Ethanone, 1-(3-methylphenyl)-. NIST WebBook. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive operational guide for the safe handling and disposal of 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one, designed for laboratory professionals and waste management personnel.

As a nitrogen-rich organic intermediate, 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one presents specific logistical challenges during disposal. The presence of both a primary amine on the azetidine ring and an amide linkage dictates that thermal decomposition will yield significant quantities of nitrogen oxides (NOx)[1]. Consequently, standard drain disposal or rudimentary evaporation techniques are strictly prohibited. The protocol below outlines a self-validating system for containment, segregation, and ultimate destruction.

Hazard Profile and PPE Specifications

Before initiating any disposal or cleanup procedure, personnel must understand the compound's physicochemical risks. Like many azetidine derivatives, this compound is assumed to be a skin and eye irritant, with potential respiratory hazards if aerosolized[2].

Table 1: Quantitative and Qualitative Hazard Summary

ParameterSpecification / RequirementCausality / Rationale
Chemical Class Nitrogenous Organic / AmideDictates incineration requirements (NOx generation)[2].
Incompatibilities Strong oxidizing agents, strong acidsContact can lead to exothermic degradation or hazardous gas release[2].
Primary PPE Nitrile gloves (≥0.11 mm thickness), Safety goggles (EN166/NIOSH approved)Prevents dermal absorption and ocular irritation from dust/splashes[3].
Respiratory PPE N95/P2 particulate respirator (if solid) or fume hood operationMitigates inhalation risk of fine particulates during transfer[4].
Thermal Byproducts CO, CO₂, NOxRequires specialized flue gas scrubbing during incineration[1][2].
Standard Operating Procedure (SOP): Waste Segregation and Disposal

To maintain a self-validating safety loop, every step of the disposal process must be verifiable before proceeding to the next.

Step 1: Segregation and Compatibility Verification

  • Action: Isolate 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one waste from strong oxidizers, heavy metals, and halogenated waste streams.

  • Causality: Mixing nitrogen-rich organics with strong oxidizers can cause spontaneous exothermic reactions. Segregating from halogenated waste reduces disposal costs and prevents the formation of complex, highly toxic halogenated-nitrogenous byproducts during incineration.

  • Validation: Verify the waste log of the receiving container. The pH of the waste stream (if in solution) should be neutral to slightly basic (due to the amine).

Step 2: Primary Containment

  • Action: Transfer the chemical (solid or dissolved in a compatible non-halogenated solvent) into a high-density polyethylene (HDPE) or amber glass waste container.

  • Causality: HDPE and glass are chemically inert to most amines and amides, preventing container degradation and secondary leaks.

  • Validation: Perform a visual inspection of the container cap seal and ensure secondary containment (spill trays) is utilized during the transfer.

Step 3: Labeling and Manifesting

  • Action: Label the container explicitly as "Non-Halogenated Nitrogenous Organic Waste." Include the full chemical name; do not use abbreviations.

  • Causality: Ambiguous labeling is the primary cause of improper incineration routing by waste brokers.

Step 4: Ultimate Destruction (Incineration)

  • Action: Offer the surplus and non-recyclable solutions to a licensed professional waste disposal service[3]. The manifest must specify routing to an authorized incinerator equipped with an afterburner and a flue gas scrubber[2].

  • Causality: High-temperature incineration (>1000°C) is required to fully cleave the azetidine ring and aromatic structures. The flue gas scrubber is non-negotiable, as it neutralizes the toxic NOx gases generated by the combustion of the amine and amide nitrogen atoms[2].

Spill Response and Decontamination Workflow

In the event of a breach, immediate containment is required to prevent environmental release.

  • Isolate the Area: Evacuate non-essential personnel and ensure local exhaust ventilation (fume hood or room scrubbers) is active[1].

  • Solid Spills: Do not dry sweep. Dampen the powder with a compatible inert solvent (e.g., water or a mild alcohol) to prevent aerosolization and dust formation[3].

  • Liquid Spills (if in solution): Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[1][4].

  • Collection: Shovel the absorbed material using non-sparking tools into a sealable HDPE container[2].

  • Surface Decontamination: Wash the affected surface with soap and water, collecting the rinsate into the aqueous chemical waste stream.

Disposal Workflow Visualization

The following diagram illustrates the logical routing of the chemical from the laboratory bench to ultimate destruction, highlighting the critical mitigation steps.

WasteWorkflow Gen Waste Generation (Azetidine Derivative) Seg Waste Segregation (Nitrogenous Organics) Gen->Seg Identify & Isolate Cont Primary Containment (HDPE / Glass) Seg->Cont Transfer Broker Licensed Waste Broker (Manifesting) Cont->Broker Log & Manifest Incinerator High-Temp Incineration (>1000°C) Broker->Incinerator Transport Scrubber Flue Gas Scrubber (NOx Mitigation) Incinerator->Scrubber Exhaust Gas

Workflow for the segregation and high-temperature incineration of nitrogenous organic waste.

References

  • Angene Chemical. (2024). Safety Data Sheet: tert-Butyl 3-aminoazetidine-1-carboxylate. Retrieved from [Link]

  • Chemsrc. (2025). Safety Data Sheet: 1-Boc-3-(Amino)azetidine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.